3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHFSEKDEABVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459433 | |
| Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281192-91-4 | |
| Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1-METHYL-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Landscape of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 28, 2025 – For researchers, scientists, and professionals in drug development, the pyrrolo[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of bioactive molecules. While a specific CAS number for this N-methylated derivative is not readily found in public databases, this document will focus on its parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to inform research and development activities.
Core Compound Identification
The parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine , is identified by the CAS Number 74420-15-8 .[1][2][3][4] It is also commonly referred to as 3-Bromo-7-azaindole.[1][3] For the isomeric compound, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine , the CAS Number is 956003-06-8 .[5][6]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine. This data is essential for its handling, formulation, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1][3][7] |
| Molecular Weight | 197.03 g/mol | [1][7] |
| Appearance | Off-white to brown-pink crystalline powder | [3] |
| Melting Point | 143 - 145 °C | [7] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [7] |
| Storage | Store at 0-8°C | [3] |
Synthesis and Functionalization
The bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine core makes it an excellent substrate for further functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of its derivatives.
Proposed Synthesis of this compound
A plausible synthetic route to the target compound, this compound, would involve the N-methylation of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine. A general experimental protocol is outlined below.
Experimental Protocol: N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine
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Dissolution: Dissolve 3-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C to deprotonate the pyrrole nitrogen.
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Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors. Derivatives have shown significant activity against a range of kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8][9] Abnormal activation of FGFR signaling is implicated in various cancers. The table below summarizes the inhibitory activity of a representative compound from this class.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [8][9] |
This inhibitory profile highlights the potential of the 1H-pyrrolo[2,3-b]pyridine core in developing anti-cancer therapeutics.
Other Kinase and Enzyme Inhibition
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other important drug targets:
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Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of PDE4B, an enzyme involved in inflammatory processes.[10]
-
Janus Kinase 3 (JAK3): Certain derivatives have shown potential as immunomodulators by targeting JAK3, which plays a critical role in immune responses.[11]
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Traf2- and NCK-interacting kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range.[12]
Conclusion
This compound, as a derivative of the versatile 1H-pyrrolo[2,3-b]pyridine core, holds significant promise as a key building block in the synthesis of novel therapeutics. Its strategic functionalization can lead to the development of potent and selective inhibitors of various kinases and enzymes implicated in cancer, inflammation, and immune disorders. This guide provides a foundational understanding for researchers to further explore the potential of this important class of compounds.
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 74420-15-8|3-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 6. 956003-06-8|3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 7. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a versatile building block for the synthesis of various biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its relevance in modulating key cellular signaling pathways.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. While specific experimental data for the methylated compound is not extensively available in the public domain, properties can be inferred from its unmethylated analog, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and the known effects of N-methylation.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 211.06 g/mol | --INVALID-LINK-- |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available. The unmethylated analog, 3-bromo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 143-145 °C. | --INVALID-LINK-- |
| Boiling Point | Data not available. | |
| Solubility | N-methylation is known to improve solubility compared to unmethylated analogs.[1] The unmethylated analog is poorly soluble in water but soluble in common organic solvents such as dichloromethane and chloroform.[2] | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
A standard and widely used method for determining the melting point of a crystalline solid is the capillary method.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
-
Spatula
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Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
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Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
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Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
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Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
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Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Biological Context and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to inhibit protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
Derivatives of this compound have been investigated as inhibitors of various kinases, which can impact signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of the immune and inflammatory responses. In its canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by various signals, such as inflammatory cytokines, a kinase complex (IKK) is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
Caption: Canonical NF-κB Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of this compound derivatives as kinase inhibitors, a typical experimental workflow would involve a biochemical assay to measure the inhibition of a specific kinase's activity.
References
An In-depth Technical Guide on 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited specific data on this particular derivative, this document also explores the broader context of its core scaffold, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The guide covers the physicochemical properties, synthesis, biological significance, and therapeutic potential of this important class of compounds.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from its chemical structure and data from closely related analogs. The addition of a methyl group to the 3-bromo-1H-pyrrolo[2,3-b]pyridine core results in a molecular formula of C₈H₇BrN₂. Based on this, the molecular weight is calculated to be approximately 211.06 g/mol , which is consistent with other methylated isomers.
The table below summarizes the key quantitative data for the parent compound and related isomers for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| This compound | C₈H₇BrN₂ | ~211.06 (calculated) | Not available | |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.03[1][2] | 74420-15-8[2][3] | Melting Point: 143-145 °C[1]; Appearance: Off-white to brown-pink crystalline powder[3] |
| 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇BrN₂ | 211.06[4] | Not available | Drug intermediate for the synthesis of various active compounds.[4] |
| 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine | C₈H₇BrN₂ | 211.06[5] | 956003-06-8[5] | A versatile chemical building block.[5] |
| 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇BrN₂ | 211.06[6] | 1111637-94-5[6] |
Synthesis and Experimental Protocols
The 1H-pyrrolo[2,3-b]pyridine scaffold is a valuable building block in organic synthesis. The bromine atom at the 3-position makes it an excellent substrate for further functionalization, particularly through metal-catalyzed cross-coupling reactions like the Suzuki reaction, enabling the synthesis of more complex derivatives for biological evaluation.[5]
A general experimental protocol for the synthesis of the core structure, 3-bromo-1H-pyrrolo[2,3-b]pyridine, often involves the halogenation of a suitable pyridine derivative as a starting material.
Generalized Synthesis Workflow:
Caption: Generalized synthesis workflow for 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Detailed Experimental Protocol for a Related Compound (3-bromo-2-methylpyridine):
A reported synthesis of a related pyridine derivative, 3-bromo-2-methylpyridine, involves the following steps:
-
2-Methylpyridine (46.6 g) is added dropwise to aluminum chloride (200 g), and the mixture is stirred at 100°C.
-
Bromine (40.0 g) is added dropwise to the mixture at the same temperature over 1 hour, followed by stirring for an additional 30 minutes.
-
After cooling, the reaction mixture is poured into ice water and acidified with concentrated hydrochloric acid.
-
The resulting solution is washed with ethyl acetate.
-
The aqueous layer is basified with an 8 mol/L aqueous sodium hydroxide solution.
-
The product is extracted with diethyl ether, and the extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the final product.
Disclaimer: This protocol is for a related compound and may require modification for the synthesis of this compound.
Biological Significance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities. Derivatives have been investigated as potent inhibitors of various kinases, making them promising candidates for the treatment of diseases like cancer and inflammatory disorders.
Key Therapeutic Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in several cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[7]
-
Phosphodiesterase 4B (PDE4B): This enzyme is a target for treating inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors.
-
Janus Kinase 3 (JAK3): As a key player in immune response modulation, JAK3 is a target for treating autoimmune diseases and organ transplant rejection. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3.
-
Other Kinases: This scaffold has also been utilized in the development of inhibitors for other kinases such as SGK-1, which is involved in the regulation of electrolyte balance and cell proliferation.
FGFR Signaling Pathway and Inhibition:
The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Applications in Drug Development and Research
The unique chemical structure of this compound and its parent scaffold makes them highly valuable in several research and development areas:
-
Pharmaceutical Development: These compounds serve as crucial intermediates in the synthesis of novel therapeutics, particularly for cancer and neurological disorders.[3]
-
Biological Research: They are employed as chemical probes to investigate cellular processes and to understand the mechanisms of diseases like cancer, which can aid in the identification of new therapeutic targets.[3]
-
Materials Science: The electronic properties of the 1H-pyrrolo[2,3-b]pyridine core make it a candidate for the development of advanced materials, such as organic semiconductors.[3]
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 6. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of the 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine core, also known as 3-bromo-1-methyl-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry. Its unique structural features serve as a foundation for the development of potent kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers. This technical guide provides a comprehensive overview of the primary synthetic routes to this scaffold, complete with detailed experimental protocols, quantitative data, and a visualization of its role in inhibiting a key cancer-related signaling cascade.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in drug discovery due to its bioisosteric relationship with indole and its ability to form crucial hydrogen bonding interactions with protein targets. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space. Subsequent N-methylation at the 1-position often enhances metabolic stability and modulates the compound's physicochemical properties. This guide will focus on two primary and efficient synthetic strategies for the preparation of this compound.
Synthetic Strategies and Experimental Protocols
Two principal retrosynthetic approaches are commonly employed for the synthesis of this compound:
-
Route A: N-methylation of the pre-brominated 3-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Route B: Bromination of the N-methylated 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Below are detailed experimental protocols for each key transformation.
Synthesis of Key Precursors
2.1.1. Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole)
The direct bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a high-yielding and straightforward method to obtain the key precursor for Route A.
Experimental Protocol:
To a solution of 1H-pyrrolo[2,3-b]pyridine (100 mmol) in a suitable organic solvent, a catalyst composed of nickel(II) acetate and triethanolamine borate (in a 3:1 molar ratio, 40 mmol total) is added. The reaction mixture is heated to 100°C with stirring (90 rpm). Bromine gas (300 mmol) is then slowly introduced, and the reaction is refluxed for 3 hours. Upon completion, the product is purified to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.[1]
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield |
| 1H-pyrrolo[2,3-b]pyridine | Bromine gas | Nickel(II) acetate, Triethanolamine borate | Organic Solvent | 100°C | 3 h | 99.0% |
Table 1: Quantitative data for the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Route A: N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine
This route involves the deprotonation of the pyrrole nitrogen followed by quenching with an electrophilic methyl source.
Experimental Protocol:
To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which methyl iodide (CH3I, 1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Starting Material | Base | Methylating Agent | Solvent | Temperature | Time | Yield |
| 3-bromo-1H-pyrrolo[2,3-b]pyridine | Sodium Hydride (NaH) | Methyl Iodide (CH3I) | DMF | 0°C to rt | 2-4 h | High |
Table 2: Representative quantitative data for the N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Route B: Bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine
This alternative route begins with the N-methylation of 7-azaindole, followed by bromination at the 3-position.
2.3.1. Synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine
The N-methylation of 1H-pyrrolo[2,3-b]pyridine can be achieved using similar conditions as described in section 2.2.
2.3.2. Bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine
The electron-rich pyrrole ring of 1-methyl-7-azaindole can be selectively brominated at the 3-position using an electrophilic bromine source such as N-bromosuccinimide (NBS).
Experimental Protocol:
To a solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS, 1.5 equivalents) is added at room temperature. The solution is stirred at room temperature for 4 hours and then at 50°C for an extended period (e.g., 41 hours), with the reaction progress monitored by GC or TLC. After completion, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.[2]
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield |
| 1-methyl-1H-pyrrolo[2,3-b]pyridine | N-Bromosuccinimide (NBS) | DMF | rt to 50°C | 45 h | Moderate to Good |
Table 3: Representative quantitative data for the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Logical Workflow for Synthesis
The following diagram illustrates the two primary synthetic pathways to the target scaffold.
Caption: Synthetic pathways to this compound.
Biological Context: Inhibition of the FGFR Signaling Pathway
Derivatives of the this compound scaffold have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] Aberrant FGFR signaling is a key driver in the pathogenesis of numerous cancers, promoting tumor cell proliferation, survival, migration, and angiogenesis.
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][5][6]
The diagram below illustrates the FGFR signaling pathway and the point of inhibition by compounds derived from the this compound scaffold.
Caption: FGFR signaling pathway and inhibition by a 7-azaindole derivative.
Conclusion
The this compound scaffold is a highly valuable building block in the design and synthesis of targeted therapeutics. The synthetic routes outlined in this guide are robust and adaptable, providing medicinal chemists with efficient methods for accessing this important core. The crucial role of this scaffold in the development of FGFR inhibitors highlights its significance in the ongoing efforts to combat cancer and other diseases driven by aberrant kinase activity. Further exploration of the chemical space around this scaffold is likely to yield novel and more potent therapeutic agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 7-Azaindole Therapeutics: A Deep Dive into 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole, have made it a focal point in the design of targeted therapies. This technical guide delves into the specifics of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its structural analogs, a subclass with significant potential, particularly in the realm of kinase inhibition for oncology applications.
The 7-Azaindole Core: A Foundation for Potent Biological Activity
The 7-azaindole nucleus is a key pharmacophore due to its capacity for forming crucial hydrogen bond interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole -NH group can serve as a hydrogen bond donor. This dual functionality allows it to mimic the adenine core of ATP, making it a highly effective hinge-binding motif in a multitude of protein kinases.[1] The strategic placement of a bromine atom at the 3-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency and selectivity. The methylation at the 1-position can influence solubility, metabolic stability, and the orientation of the molecule within the target's binding pocket.
Synthetic Strategies for this compound and its Analogs
The synthesis of the this compound core and its subsequent diversification is a critical aspect of drug discovery in this chemical space. A general and adaptable synthetic workflow is outlined below.
General Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine (A Precursor)
A common method for the bromination of the 7-azaindole core involves the use of N-bromosuccinimide (NBS).
-
Materials: 7-azaindole, N-bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Protocol 2: N-Methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Materials: 3-bromo-1H-pyrrolo[2,3-b]pyridine, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Protocol 3: Diversification via Suzuki Cross-Coupling
The bromine at the 3-position serves as a key functional group for introducing diversity.
-
Materials: this compound, desired boronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₂CO₃), Solvent (e.g., Dioxane/Water or DMF).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired analog.
-
Biological Activity and Structure-Activity Relationships (SAR)
Structural analogs of this compound are primarily investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2]
Kinase Inhibitory Activity
The 7-azaindole scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including but not limited to, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[3][4][5] The following table summarizes the kinase inhibitory activities of various 7-azaindole derivatives, providing insights into the structure-activity relationships that can guide the design of novel this compound analogs.
| Compound/Analog Reference | Target Kinase(s) | IC₅₀ (nM) | Key Structural Features and SAR Insights |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | Introduction of a trifluoromethyl group at the 5-position and a substituted benzyl group at the 3-position led to potent and selective FGFR inhibition. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder.[4][6] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | JAK3 | Potent (specific values not provided) | Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly increased JAK3 inhibitory activity.[3] |
| 7-azaindole derivative | CDK9/CyclinT, Haspin | 14 (for Haspin) | Benzocycloalkanone motifs attached to the 7-azaindole core resulted in potent inhibition of CDK9 and/or Haspin kinase.[5] |
| 3,5-disubstituted-7-azaindole | ALK | Potent (specific values not provided) | Substitution at both the 3- and 5-positions of the 7-azaindole scaffold with aryl and heteroaryl groups yielded potent ALK inhibitors.[7][8] |
| 1H-pyrrolo[3,2-c]pyridine derivative | Tubulin Polymerization | 120 - 210 | An indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring attached to the pyrrolo[3,2-c]pyridine core showed potent inhibition of tubulin polymerization.[9] |
Note: The data presented is for a range of 7-azaindole derivatives and is intended to guide the design of analogs based on the this compound core. The specific activities of direct analogs may vary.
Signaling Pathways Modulated by 7-Azaindole Kinase Inhibitors
Given their primary role as kinase inhibitors, analogs of this compound are expected to modulate key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. A prominent example is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.
RAS-RAF-MEK-ERK Signaling Pathway
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility and the potential for diversification at the 3-position allow for the fine-tuning of pharmacological properties. Future research should focus on the systematic exploration of substitutions at this position to identify potent and selective inhibitors for a range of clinically relevant kinases. Detailed structure-based drug design, coupled with robust in vitro and in vivo evaluations, will be crucial in translating the potential of these analogs into effective clinical candidates. The continued investigation into the signaling pathways modulated by these compounds will further elucidate their mechanisms of action and inform their clinical applications.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of published spectroscopic data for this specific N-methylated derivative, this document presents predicted data based on closely related analogs and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
(Predicted for a solution in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.1-8.3 | dd | ~4.8, 1.5 | H-6 |
| ~7.8-8.0 | dd | ~7.8, 1.5 | H-4 |
| ~7.2-7.4 | s | - | H-2 |
| ~7.0-7.2 | dd | ~7.8, 4.8 | H-5 |
| ~3.8 | s | - | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Predicted for a solution in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148-150 | C-7a |
| ~144-146 | C-6 |
| ~128-130 | C-4 |
| ~120-122 | C-2 |
| ~118-120 | C-5 |
| ~115-117 | C-3a |
| ~95-97 | C-3 |
| ~30-32 | N-CH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 210/212 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
| 195/197 | [M-CH₃]⁺ |
| 131 | [M-Br]⁺ |
| 104 | [M-Br-HCN]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (methyl) |
| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1400-1300 | Medium | C-N stretching |
| ~800-700 | Strong | C-H bending (out-of-plane) |
| ~600-500 | Medium-Strong | C-Br stretching |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, direct insertion probe with electron ionization (EI) is a common method.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample using one of the following methods:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Process the data to obtain a spectrum of absorbance or transmittance versus wavenumber.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.
The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold, a heterocyclic aromatic structure composed of a fused pyridine and pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of endogenous purines and indoles have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological relevance of the 7-azaindole core, with a focus on its role in kinase inhibition and other therapeutic areas. We will delve into quantitative biological data, detailed experimental protocols, and key signaling pathways modulated by 7-azaindole-containing compounds.
The 7-azaindole moiety is particularly adept at forming hydrogen bond interactions with protein targets, a feature critical for potent and selective inhibition. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate hydrogen bonding capability mimics the interaction of the adenine base of ATP with the hinge region of protein kinases, making the 7-azaindole a highly effective scaffold for kinase inhibitors.[1][2] This has led to the successful development of several FDA-approved drugs and numerous clinical candidates for the treatment of cancer and other diseases.[3]
Biological Activities and Therapeutic Applications
The versatility of the 7-azaindole core is evident in the broad spectrum of biological activities exhibited by its derivatives. While kinase inhibition remains the most prominent application, these compounds have shown efficacy in various other therapeutic contexts.
Kinase Inhibition
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, particularly in oncology. Its ability to form two key hydrogen bonds with the kinase hinge region provides a strong anchor for inhibitor binding.[1]
Vemurafenib (Zelboraf®): A BRAF V600E Inhibitor
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant proportion of melanomas.[4] The 7-azaindole core of vemurafenib is crucial for its high-affinity binding to the ATP-binding pocket of the BRAF V600E protein.[5]
Pexidartinib (Turalio®): A CSF1R Inhibitor
Pexidartinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase that plays a critical role in the proliferation and differentiation of macrophages.[6][7] By inhibiting CSF1R, pexidartinib is effective in treating tenosynovial giant cell tumor, a neoplastic condition driven by CSF1R signaling.[1]
Other Kinase Targets
Derivatives of 7-azaindole have been developed to target a wide array of other kinases implicated in cancer and other diseases, including:
-
c-Kit and FLT3: Pexidartinib also shows inhibitory activity against these kinases.[1]
-
PI3Kγ: Potent and selective 7-azaindole-based inhibitors of PI3Kγ have been discovered with cellular IC50 values as low as 40 nM.[8]
-
CDK9 and Haspin: Dual inhibitors of CDK9/CyclinT and Haspin kinase have been identified from a series of 7-azaindole derivatives, with the most potent Haspin inhibitor exhibiting an IC50 of 14 nM.[9][10]
-
JAK2 and c-Met: C-3 aryl-7-azaindole derivatives have shown inhibitory activity against JAK2 and c-Met.[11]
Other Therapeutic Areas
Beyond kinase inhibition, the 7-azaindole scaffold has been explored for other therapeutic applications:
-
Orai Channel Inhibition: 7-Azaindole derivatives have been identified as potent inhibitors of Orai channels, which are involved in calcium signaling and are a target for inflammatory conditions like asthma.[12][13]
-
Anticancer Activity (Non-kinase targets): Certain 7-azaindole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms that may not be directly linked to kinase inhibition.[14][15]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Some 7-azaindole derivatives have been investigated as partial agonists of the α4β2 nAChR, with potential applications in cognitive disorders and smoking cessation.[16]
-
Analgesic and Hypotensive Activity: Early studies have reported analgesic and blood pressure-lowering effects of certain 7-azaindole derivatives.[5][17]
Quantitative Biological Data
The following tables summarize the in vitro potency of representative 7-azaindole derivatives against various biological targets.
Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| Vemurafenib | BRAF V600E | 13 - 31 | Cell-free | [4] |
| c-Raf | 6.7 - 48 | Cell-free | ||
| BRAF (wild-type) | 100 - 160 | Cell-free | ||
| SRMS | 18 | Cell-free | ||
| ACK1 | 19 | Cell-free | ||
| Pexidartinib | CSF1R (cFMS) | 17 - 20 | Cell-free | [6] |
| c-Kit | 10 - 12 | Cell-free | [6] | |
| FLT3-ITD | 9 | Cell-free | [1] | |
| FLT3 | 160 | Cell-free | [6] | |
| Compound 28 | PI3Kγ | 40 (cellular) | Cell-based | [8] |
| Compound 8l | Haspin | 14 | Cell-free | [10] |
| Compound 8g | CDK9/CyclinT | Micromolar range | Cell-free | [10] |
| Haspin | Micromolar range | Cell-free | [10] | |
| Compound 94 | JAK2 | 260 | Cell-free | [11] |
| C-3 aryl-7-azaindole | c-Met | 2 | Cell-free | [9] |
| 5-fluoro-7-azaindole | Cdc7 | 0.07 (Ki) | Cell-free | [9] |
Table 2: Cytotoxic Activity of 7-Azaindole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Vemurafenib | A375 (BRAF V600E) | Melanoma | 0.2 - 0.55 | [18] |
| Compound 5j | A549 | Lung Cancer | 4.56 | [14] |
| 7-AID | HeLa | Cervical Cancer | 16.96 | [15] |
| MCF-7 | Breast Cancer | 14.12 | [15] | |
| MDA-MB-231 | Breast Cancer | 12.69 | [15] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 7-azaindole derivatives are achieved through the modulation of specific cellular signaling pathways.
BRAF-MEK-ERK Signaling Pathway Inhibition
Vemurafenib targets the constitutively active BRAF V600E mutant, which is a key component of the MAPK/ERK signaling pathway. Inhibition of BRAF V600E blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in melanoma cells harboring this mutation.
CSF1R Signaling Pathway Inhibition
Pexidartinib inhibits CSF1R, thereby blocking the signaling cascade that promotes the survival, proliferation, and differentiation of macrophages. This is particularly relevant in tenosynovial giant cell tumors where the tumor microenvironment is rich in macrophages.
Experimental Protocols
This section provides an overview of common experimental methodologies for the synthesis and biological evaluation of 7-azaindole derivatives.
General Synthesis of the 7-Azaindole Core
A variety of synthetic routes to the 7-azaindole core have been developed. One common approach is the Chichibabin-like cyclization.
Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization [13]
-
Preparation of LDA solution: Prepare a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -40 °C.
-
Metalation: Slowly add 2-fluoro-3-picoline (1.0 equivalent) to the LDA solution at -40 °C and stir for 1 hour.
-
Condensation: Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring at -40 °C for 2 hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a general method to determine the IC50 value of a 7-azaindole derivative against a target protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
7-azaindole test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well filter plates
-
0.5% Phosphoric acid wash solution
-
Scintillation counter and scintillant
Procedure: [19]
-
Compound Dilution: Prepare serial dilutions of the 7-azaindole test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the diluted test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 40-60 minutes).
-
Termination of Reaction: Stop the reaction by adding 0.5% phosphoric acid.
-
Substrate Capture: Spot an aliquot of the reaction mixture onto a filter paper or membrane in a 96-well filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with 0.425% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter paper, add scintillant, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effect of 7-azaindole derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A375 for melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-azaindole test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole test compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The 7-azaindole core structure has proven to be an exceptionally valuable scaffold in drug discovery, leading to the development of life-saving medicines, particularly in the field of oncology. Its ability to effectively mimic the purine structure and form crucial hydrogen bond interactions with protein targets, especially kinases, underpins its success. The continued exploration of the chemical space around the 7-azaindole nucleus, coupled with a deeper understanding of its interactions with a growing number of biological targets, promises the development of a new generation of innovative therapeutics. This guide provides a foundational understanding of the biological relevance of the 7-azaindole core, offering valuable insights for researchers and scientists dedicated to the advancement of novel drug development.
References
- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 18. The combination of vemurafenib and procaspase-3 activation is synergistic in mutant BRAF melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Chemical Stability and Storage of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry. Given the limited publicly available stability data for this specific compound, this guide synthesizes information from safety data sheets, general principles of heterocyclic chemistry, and international regulatory guidelines for stability testing. It outlines potential degradation pathways, recommended analytical methodologies for stability assessment, and detailed, adaptable experimental protocols for forced degradation and long-term stability studies. This document is intended to equip researchers and drug development professionals with the necessary framework to ensure the integrity and proper handling of this compound in a laboratory and development setting.
Introduction
This compound, also known as 3-bromo-1-methyl-7-azaindole, is a versatile heterocyclic compound of significant interest in drug discovery. Its pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, notably as a core component of various kinase inhibitors. The bromine atom at the 3-position serves as a crucial handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.
The chemical stability of such intermediates is of paramount importance, as degradation can lead to the formation of impurities that may affect the yield and purity of subsequent synthetic steps, and potentially introduce toxic components into drug candidates. This guide provides a detailed examination of the factors influencing the stability of this compound and the methodologies to assess it.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to yellow or brown solid |
| Melting Point | Not consistently reported; varies by supplier |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Poorly soluble in water. |
| pKa | Not experimentally determined. The pyridine-like nitrogen is expected to be weakly basic. |
Chemical Stability and Potential Degradation Pathways
3.1. Hydrolytic Stability
The pyrrolopyridine core is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur. The N-methylation is expected to improve stability compared to the unmethylated analog.
-
Acidic Conditions: Protonation of the pyridine nitrogen may activate the ring system towards nucleophilic attack by water, although this is generally not a major degradation pathway for this type of heterocycle under typical handling conditions.
-
Alkaline Conditions: Strong alkaline conditions could potentially lead to decomposition, although specific pathways are not well-documented for this compound.
3.2. Oxidative Stability
The pyrrole moiety of the 7-azaindole system can be susceptible to oxidation. The presence of the electron-withdrawing pyridine ring and the bromine atom may modulate this reactivity.
-
Potential Oxidation Products: Oxidation could potentially lead to the formation of N-oxides on the pyridine nitrogen or degradation of the pyrrole ring.
3.3. Photostability
Heterocyclic compounds, particularly those containing bromine, can be sensitive to light.
-
Photodegradation: Exposure to UV or even ambient light over extended periods may induce degradation. A study on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives indicated they are photolabile.[1][2] The primary mechanism could involve homolytic cleavage of the C-Br bond, leading to radical-mediated decomposition pathways.
3.4. Thermal Stability
The compound is expected to be thermally stable at ambient temperatures. However, at elevated temperatures, decomposition may occur. Thermal degradation of brominated organic compounds can lead to the liberation of hydrogen bromide.
Recommended Storage and Handling
Based on available safety data sheets and general chemical principles, the following storage and handling procedures are recommended to maintain the integrity of this compound:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8 °C). | To minimize thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photodegradation. |
| Moisture | Keep container tightly sealed to prevent moisture ingress. | To avoid potential hydrolysis, especially if stored with acidic or basic materials. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted in accordance with ICH guidelines.
5.1. Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways. A target degradation of 5-20% is generally considered optimal for method validation.
5.1.1. General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
5.1.2. Hydrolytic Degradation
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80 °C for a specified period. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat at 60-80 °C for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
5.1.3. Oxidative Degradation
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
5.1.4. Thermal Degradation
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C, 105 °C) for a specified period. At each time point, dissolve a weighed amount of the solid in a suitable solvent and dilute for analysis.
-
For solution stability, heat the stock solution at 60-80 °C for a specified period.
5.1.5. Photodegradation
-
Expose the solid compound and a solution of the compound in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at appropriate time intervals.
5.2. Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
5.3. Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under recommended storage conditions.
Table 4: ICH Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) using the validated stability-indicating method.
Visualizations
6.1. FGFR Signaling Pathway
This compound is a precursor for the synthesis of kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. The diagram below illustrates a simplified representation of the FGFR signaling cascade.
Caption: Simplified FGFR signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.
6.2. Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a general workflow for screening compounds like derivatives of this compound for their kinase inhibitory activity.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion
While specific, quantitative stability data for this compound is not extensively documented in publicly accessible literature, this guide provides a robust framework for its handling, storage, and stability assessment based on established chemical principles and regulatory guidelines. Adherence to the recommended storage conditions is crucial for maintaining the compound's purity and integrity. For developmental purposes, the execution of comprehensive forced degradation and long-term stability studies, as outlined in this guide, is essential for ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development programs. The provided experimental protocols and analytical methods offer a starting point for researchers to develop and validate a stability-indicating assay tailored to their specific needs.
References
The Rise of Pyrrolo[2,3-b]pyridines: A Technical Guide to Novel Derivatives in Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a "privileged structure," forming the core of numerous biologically active molecules and targeted therapies.[1] This technical guide delves into the recent discoveries of novel pyrrolo[2,3-b]pyridine derivatives, offering an in-depth analysis for researchers, scientists, and drug development professionals. The unique structural characteristics of this heterocyclic compound, mimicking the purine ring of ATP, make it a potent inhibitor of kinases, which are pivotal in various disease pathways.[2]
A Versatile Scaffold for Diverse Therapeutic Targets
Recent research has underscored the broad therapeutic potential of pyrrolo[2,3-b]pyridine derivatives across a spectrum of diseases, most notably in oncology. These compounds have been successfully developed as inhibitors for a variety of kinases implicated in cancer progression, including V600E-BRAF, cyclin-dependent kinase 8 (CDK8), fibroblast growth factor receptor (FGFR), and c-Met.[3][4][5][6] Beyond cancer, novel derivatives are being explored for their potent activity against GSK-3β in Alzheimer's disease, phosphodiesterase 4B (PDE4B) in central nervous system disorders, and Janus kinase 1 (JAK1) in autoimmune diseases.[7][8][9]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of recently developed pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data highlights the potency and, in some cases, the selectivity of these novel compounds.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Cancer-Related Kinases
| Compound ID | Target Kinase | IC50 (nM) | Target Disease/Indication | Reference |
| 34e | V600E-BRAF | 85 | Melanoma | [3] |
| 35 | V600E-BRAF | 80 | Melanoma | [3] |
| 22 | CDK8 | 48.6 | Colorectal Cancer | [4] |
| 4h | FGFR1 | 7 | Various Cancers | [5][10] |
| 4h | FGFR2 | 9 | Various Cancers | [5][10] |
| 4h | FGFR3 | 25 | Various Cancers | [5][10] |
| 34 | c-Met | 1.68 | Various Cancers | [6] |
| 16h | MELK | 32 | Various Cancers | [11] |
| 22g | c-Met | - | Various Cancers | [12] |
Note: The IC50 for compound 22g against c-Met was not explicitly provided in the search results, but it was highlighted as the most promising compound.
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Other Therapeutic Targets
| Compound ID | Target Enzyme/Kinase | IC50 (nM) | Target Disease/Indication | Reference |
| 11h | PDE4B | 110 - 1100 (range) | CNS Diseases | [7] |
| 41 | GSK-3β | 0.22 | Alzheimer's Disease | [8] |
| 46 | GSK-3β | 0.26 | Alzheimer's Disease | [8] |
| 54 | GSK-3β | 0.24 | Alzheimer's Disease | [8] |
| 31g | JAK1 | - | Autoimmune Diseases | [9] |
Note: The IC50 for compound 31g against JAK1 was not explicitly provided in the search results, but it was identified as a potent inhibitor.
Experimental Protocols: A Blueprint for Discovery
The discovery and development of these novel derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
General Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
A common synthetic route for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involves a multi-step process.[7] The synthesis typically begins with a suitable starting material, which undergoes a Chan-Lam coupling reaction.[7] This is followed by saponification of the resulting ester to yield a carboxylic acid intermediate.[7] Finally, the target compounds are obtained through an amide coupling reaction with various amines, often utilizing coupling agents like T3P (Propylphosphonic anhydride) and a base such as DIPEA (N,N-Diisopropylethylamine).[7]
For derivatives with different substitution patterns, multi-component reactions are also employed. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can be used to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[13]
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against their target kinases is a critical step in the evaluation process. These assays are typically performed using established protocols. For instance, the V600E-BRAF inhibitory effect of novel pyrrolo[2,3-b]pyridine derivatives was evaluated at a single dose of 10 μM.[3] Compounds demonstrating high percentage inhibition were then selected for IC50 determination.[3]
Cellular Proliferation and Cytotoxicity Assays
To assess the anti-cancer effects of these compounds on a cellular level, their cytotoxicity is evaluated against various human cancer cell lines.[3] For example, a panel of sixty diverse human cancer cell lines was used to test the cytotoxic potential of newly synthesized derivatives.[3] Flow cytometry is another technique used to investigate the effect of these compounds on the cell cycle and apoptosis. For instance, it was demonstrated that compound 16h induced apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase.[11]
In Vivo Efficacy Studies
Promising candidates from in vitro and cellular assays are advanced to in vivo studies to evaluate their efficacy and safety in animal models. For example, the in vivo efficacy and acute toxicity of a GSK-3β inhibitor were assessed in AlCl3-induced zebrafish and C57BL/6 mice, respectively.[8] Another study used xenografts of colorectal cancer in vivo to demonstrate that a potent CDK8 inhibitor could significantly inhibit tumor growth.[4]
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the discovery workflow, the following diagrams illustrate key signaling pathways and the experimental pipeline.
Caption: A generalized workflow for the discovery and development of novel pyrrolo[2,3-b]pyridine derivatives.
Caption: Inhibition of the MAPK/ERK pathway by V600E-BRAF targeted pyrrolo[2,3-b]pyridine derivatives.
Caption: Mechanism of action for a CDK8-inhibiting pyrrolo[2,3-b]pyridine derivative in the WNT/β-catenin pathway.
The Future of Pyrrolo[2,3-b]pyridines
The versatility and potent biological activity of the pyrrolo[2,3-b]pyridine scaffold solidify its importance in contemporary drug discovery.[1] The ongoing exploration of novel derivatives continues to yield promising candidates for a multitude of diseases. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and further enhancing their pharmacokinetic properties to improve their clinical utility. The development of multi-target kinase inhibitors based on this scaffold also represents an exciting avenue for combating complex diseases like cancer.[14] As our understanding of cellular signaling pathways deepens, the rational design of new pyrrolo[2,3-b]pyridine derivatives will undoubtedly lead to the next generation of targeted therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
This document provides a comprehensive overview of the safety and handling procedures for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound utilized in medicinal chemistry and organic synthesis.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and other areas where this compound may be used.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in the provided search results, the properties of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and related structures offer valuable insights. It is typically an off-white to brown-pink crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem |
| Molecular Weight | 211.06 g/mol | PubChem[2] |
| Appearance | Solid (usually) | Pipzine Chemicals[3] |
| Melting Point | 143 - 145 °C | Pipzine Chemicals[3] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | Pipzine Chemicals[3] |
| Stability | Stable under normal conditions, but can react with strong oxidizing or reducing agents. | Pipzine Chemicals[3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes the GHS hazard statements associated with 3-bromo-1H-pyrrolo[2,3-b]pyridine and similar brominated pyrrolopyridines.
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | Danger / Warning | H301: Toxic if swallowed[4][5] / H302: Harmful if swallowed[2] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][4][5][6] | |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A | Danger / Warning | H318: Causes serious eye damage[2][4][5] / H319: Causes serious eye irritation[6] | |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][4][5] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
Avoid direct contact with the substance.[7]
-
Handle in a well-ventilated area, preferably in a fume hood.[7][8][9]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[8][9][10]
-
Do not eat, drink, or smoke when using this product.[10]
-
Contaminated clothing should be removed and washed before reuse.[6][10]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Some sources recommend storing under an inert atmosphere like Argon.[7]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
| PPE | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses. A face shield may also be necessary.[6][13][14] |
| Skin Protection | Wear impervious, flame-resistant clothing and protective gloves (nitrile gloves are recommended).[6][9][10][13] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator.[6][13] |
First Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][12] If irritation persists, get medical advice.[6][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8][12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][10][13] |
Fire-Fighting Measures
Suitable Extinguishing Media:
Specific Hazards:
-
In a fire, toxic fumes may be emitted, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][7][8][12]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8][13]
Accidental Release Measures
Personal Precautions:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate personal protective equipment (see Section 4).
-
Avoid breathing dust and contact with the substance.
Environmental Precautions:
-
Prevent the substance from entering drains or rivers.[7]
Methods for Cleaning Up:
-
For small spills, absorb with an inert material and place in a suitable container for disposal.[6]
-
For large spills, dike the area to prevent spreading.
-
Clean the contaminated area thoroughly.
-
Use non-sparking tools to collect the material.[6]
Experimental Protocols
Detailed experimental protocols for determining the toxicological and physical properties of this specific compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be followed for properties such as:
-
Acute Oral Toxicity: OECD Guideline 423
-
Skin Irritation/Corrosion: OECD Guideline 404
-
Eye Irritation/Corrosion: OECD Guideline 405
Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 4. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. echemi.com [echemi.com]
- 14. synquestlabs.com [synquestlabs.com]
A Technical Guide to 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound. It details its chemical properties, synthesis protocols, and significant role as a versatile building block in the discovery of novel therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the 7-Azaindole Core
This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of compounds. Azaindoles are considered "privileged scaffolds" in medicinal chemistry due to their structural similarity to endogenous molecules like purines and indoles, allowing them to effectively interact with a wide range of biological targets.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and potency, making these scaffolds highly valuable in drug design.
The 7-azaindole framework, in particular, is a cornerstone in the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The 7-azaindole scaffold can form key hydrogen bonding interactions with the hinge region of kinase active sites, mimicking the binding of adenosine triphosphate (ATP). This makes derivatives like this compound highly sought-after precursors for synthesizing potent and selective therapeutic agents.
Chemical and Physical Properties
The subject compound is a brominated derivative of the N-methylated 7-azaindole core. The bromine atom at the C3 position and the methyl group at the N1 position are crucial for its utility. The bromine atom serves as a versatile chemical handle for introducing further molecular complexity through cross-coupling reactions, while the N1-methylation can influence binding affinity and metabolic stability.
Table 1: Physicochemical Properties of Pyrrolo[2,3-b]pyridine Derivatives
| Property | 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine | 3-bromo-1H-pyrrolo[2,3-b]pyridine | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine |
| IUPAC Name | 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine | 3-bromo-1H-pyrrolo[2,3-b]pyridine[3] | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine[4] |
| Synonyms | N/A | 3-Bromo-7-azaindole[3] | N/A |
| CAS Number | 956003-06-8[5] | 74420-15-8[3] | 1111637-94-5[4] |
| Molecular Formula | C₈H₇BrN₂[5] | C₇H₅BrN₂[3] | C₈H₇BrN₂[4] |
| Molecular Weight | 211.06 g/mol [5] | 197.03 g/mol [3] | 211.06 g/mol [4] |
| Appearance | Solid | White to pale yellow crystalline powder[6] | Solid |
| Storage | 2-8°C, sealed in a dry environment[5] | N/A | N/A |
Synthesis and Experimental Protocols
The synthesis of functionalized 7-azaindoles is a critical step in drug discovery programs. The bromine atom at the C3 position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl or amino groups.[5][7]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for arylating a halo-azaindole intermediate, a common subsequent step for compounds like the topic of this guide. This example is adapted from a procedure for a similar scaffold.[8]
-
Reagent Preparation: In a reaction vessel, combine the halo-azaindole substrate (e.g., a derivative of this compound) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and a base like K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (1:1 ratio), under an inert nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes) until completion, monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to yield the desired 2-aryl-7-azaindole derivative.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Biological Activity and Applications in Drug Discovery
The 7-azaindole scaffold is a key component in several approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, cytotoxic agents, and antagonists for various receptors.[9][10]
Kinase Inhibition
The primary application of this compound is as a precursor for synthesizing kinase inhibitors.[5] The N1-H of the azaindole moiety is often crucial for binding affinity, as it can form a hydrogen bond with the kinase hinge region.[7] Methylation at this position, as in the title compound, can be a strategic modification to probe structure-activity relationships (SAR) or alter physicochemical properties.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against several important cancer-related kinases.
Table 2: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC₅₀ Values | Cell Line / Assay | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7 nM, 9 nM, 25 nM, 712 nM | Enzymatic Assay | [2] |
| PLX4720 | BRAFV600E | 13 nM | Enzymatic Assay | |
| Compound 11h | PDE4B | 0.14 µM | Enzymatic Assay | [11] |
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers.[2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent FGFR inhibitors, with some compounds showing nanomolar efficacy and the ability to induce apoptosis in breast cancer cells.[2]
-
BRAF Kinase: The 7-azaindole scaffold was instrumental in the fragment-based discovery of Vemurafenib, a potent inhibitor of the BRAFV600E mutant kinase used to treat melanoma.
-
Phosphodiesterase 4B (PDE4B): Through scaffold hopping, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, which are targets for inflammatory diseases.[11]
Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole derivative.
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing lead compounds. For the 7-azaindole scaffold, modifications at various positions of the bicyclic ring have been shown to significantly impact biological activity.
-
N1 Position: The hydrogen at the N1 position of the pyrrole ring is often a key hydrogen bond donor.[7] Replacing this hydrogen with a methyl group, as in this compound, can lead to a substantial loss in potency if that interaction is critical, highlighting its importance for target engagement.[7]
-
C3 Position: The C3 position, occupied by bromine in the title compound, is a primary site for introducing diversity. Attaching different aryl groups here via cross-coupling can explore hydrophobic pockets in the target's active site.
-
C5 Position: Introduction of groups at the C5 position can provide additional hydrogen bond interactions to improve activity.[2]
Caption: Key modification points on the 7-azaindole scaffold.
Conclusion
This compound is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. Its 7-azaindole core provides a proven framework for engaging critical disease targets, while the bromine and methyl substituents offer precise handles for chemical modification and SAR exploration. For researchers in oncology and inflammatory diseases, this compound and its derivatives represent a rich starting point for the development of next-generation targeted therapies. The continued exploration of this scaffold's chemical space promises to yield novel drug candidates with enhanced potency, selectivity, and therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 6. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in drug development, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a key heterocyclic building block. Its structure is foundational in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and its role in relevant signaling pathways.
Commercial Availability
Direct commercial suppliers for this compound (CAS No. 90759-99-0) are not readily found in public catalogs. However, the unmethylated precursor, 3-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-7-azaindole), is widely available from a number of chemical suppliers. Researchers typically synthesize the N-methylated target compound from this precursor. Additionally, a structural isomer, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, is commercially available.
Table 1: Commercial Suppliers of 3-bromo-1H-pyrrolo[2,3-b]pyridine (precursor)
| Supplier | Product Name | Purity | CAS Number |
| TCI America | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | >98.0% | 74420-15-8 |
| Sigma-Aldrich | 3-Bromo-7-azaindole | 97% | 74420-15-8 |
| Fisher Scientific | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 98.0+% | 74420-15-8 |
| Chem-Impex | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | >98% (HPLC) | 74420-15-8 |
Physicochemical Properties
The following table summarizes the key physicochemical properties of the precursor, 3-bromo-1H-pyrrolo[2,3-b]pyridine. The properties of the N-methylated derivative are expected to be similar.
Table 2: Physicochemical Properties of 3-bromo-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |
| Molecular Weight | 197.03 g/mol | PubChem[1] |
| Appearance | Off-white to brown-pink crystalline powder | Chem-Impex |
| Melting Point | 185-189 °C | Sigma-Aldrich |
| Solubility | Poorly soluble in water; Soluble in common organic solvents. | Pipzine Chemicals[2] |
| InChIKey | VJDGIJDCXIEXPF-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general procedure for the N-methylation of indole-like compounds and would require optimization for this specific substrate.
Materials:
-
3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
Role in Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent structural motif in the design of kinase inhibitors. Derivatives of this compound have been extensively investigated as inhibitors of the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway.[3][4][5][6][7] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is implicated in inflammatory and autoimmune diseases.
The diagram below illustrates the general workflow for utilizing this compound as a key intermediate in the synthesis of such kinase inhibitors, typically via a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki Coupling Protocol for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in numerous biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a significant pharmacophore found in a variety of kinase inhibitors and other therapeutic agents. The ability to functionalize this core, for instance at the 3-position, is crucial for developing new drug candidates.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with various aryl and heteroaryl boronic acids. The protocol is based on established methodologies for related heterocyclic systems and aims to provide a robust starting point for researchers.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, a well-established mechanism, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1]
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling reaction. The following table summarizes various conditions reported for the Suzuki coupling of related brominated N-heterocycles, providing a basis for optimization.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine | [4] |
| Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | High | 3-Amino-2-chloropyridine | [4] |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DMF | 80 | 12 | 95 | 4-Bromoanisole | [5] |
| Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 16 | Good-Excellent | 3-Bromo-indazol-5-amine | [6][7] |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | High | 3-Bromoindazoles | [6][7] |
Mandatory Visualization
Diagram of the Suzuki Coupling Experimental Workflow:
References
Application Notes and Protocols for the Sonogashira Reaction with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira reaction for the functionalization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is instrumental in the synthesis of a diverse range of 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are valuable intermediates in drug discovery programs.
The protocols outlined below are based on established procedures for Sonogashira reactions on related heterocyclic systems and provide a starting point for optimization in your specific application.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are derived from analogous reactions on similar substrates and should be optimized for each specific alkyne.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 70 | 16 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Acetonitrile | 60 | 12 | 70-80 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 80-90 |
Experimental Protocols
General Procedure for the Sonogashira Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine [Et₃N], 3 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF])
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent and the amine base to the flask via syringe.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol for the Synthesis of 1-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
This protocol provides a specific example for the coupling of this compound with ethynyltrimethylsilane.
Materials:
-
This compound (1.0 mmol, 211 mg)
-
Ethynyltrimethylsilane (1.2 mmol, 168 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine to the flask.
-
Add ethynyltrimethylsilane dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the product as a solid.
Visualizations
Sonogashira Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Workflow
This diagram outlines the major steps involved in the synthesis and purification of 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridines via the Sonogashira reaction.
Caption: General workflow for the Sonogashira coupling.
References
Application Notes and Protocols: 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block for Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway through genetic alterations such as gene amplification, mutations, and translocations is a known driver in a variety of human cancers, including breast, lung, gastric, and bladder cancers. Consequently, the development of small molecule inhibitors targeting FGFRs has emerged as a promising therapeutic strategy in oncology.
The 1H-pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, has proven to be a valuable core structure for the development of potent kinase inhibitors due to its ability to mimic the ATP molecule and bind to the kinase hinge region. This application note focuses on the utility of a key intermediate, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine , as a versatile building block for the synthesis of a new class of potent and selective FGFR inhibitors. We provide an overview of the synthesis, structure-activity relationships (SAR), and detailed protocols for the evaluation of these compounds.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) co-receptor to the extracellular domain of an FGFR. This induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and control various cellular functions.
Caption: Simplified FGFR Signaling Pathway.
Synthesis of FGFR Inhibitors from this compound
The this compound core serves as a key starting material for the synthesis of potent FGFR inhibitors. The bromine atom at the 3-position provides a convenient handle for introducing various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.
A general synthetic route involves the Suzuki coupling of this compound with a suitably substituted boronic acid or boronate ester. The resulting intermediate can then be further modified to introduce functionalities that interact with key residues in the ATP-binding pocket of the FGFR kinase domain.
Caption: General Synthesis Workflow.
Structure-Activity Relationship (SAR) and In Vitro Activity
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR kinases. The data reveals key structural features that contribute to potency and selectivity. For instance, the introduction of a 3,5-dimethoxyphenyl group at the 3-position of the pyrrolo[2,3-b]pyridine core has been shown to be beneficial for potent FGFR inhibition. Further modifications on this phenyl ring and on the pyrrolo[2,3-b]pyridine core can be explored to fine-tune the activity and pharmacokinetic properties of the compounds.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4a | 253 | 435 | 567 | >10000 |
| 4b | 15 | 28 | 65 | 1532 |
| 4c | 8 | 12 | 33 | 897 |
| 4d | 12 | 18 | 41 | 956 |
| 4e | 9 | 15 | 38 | 812 |
| 4f | 11 | 16 | 39 | 923 |
| 4g | 10 | 14 | 35 | 854 |
| 4h | 7 | 9 | 25 | 712 |
Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[2]
Experimental Protocols
General Procedure for the Synthesis of 3-Aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives (Suzuki Coupling)
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in a mixture of 1,4-dioxane and water (4:1) are added the arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and Na2CO3 (2.0 equivalents).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 100 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
In Vitro FGFR Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of test compounds against FGFR kinases using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of kinase and substrate to the wells containing ATP and the test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based FGFR Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of a test compound to inhibit FGFR autophosphorylation in a cellular context.
Materials:
-
A cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)
-
Cell culture medium and supplements
-
Serum-free medium
-
FGF ligand (e.g., FGF2)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (pan or specific), anti-total-FGFR, and an antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for 16-24 hours to starve the cells.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand for 10-15 minutes to induce FGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FGFR and a housekeeping protein.
-
Quantify the band intensities and calculate the inhibition of FGFR phosphorylation at each compound concentration relative to the ligand-stimulated control.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel and potent FGFR inhibitors. The straightforward access to a diverse range of analogs through Suzuki coupling allows for extensive SAR exploration, leading to the identification of compounds with nanomolar potency against FGFRs. The provided protocols offer a solid foundation for researchers to synthesize, evaluate, and further optimize these promising anti-cancer agents. The continued development of inhibitors based on this scaffold holds significant potential for advancing targeted cancer therapy.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core structure is of significant interest for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the derivatization of the 3-position of this heterocycle, starting from the readily available 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation with boronic acids, the Buchwald-Hartwig amination for the introduction of nitrogen-based functionalities, and the Sonogashira coupling for the installation of alkyne moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl and 3-heteroaryl derivatives of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 82 |
| 3 | n-Butylamine | BrettPhos Pd G3 (1.5) | - | LHMDS (2) | THF | 80 | 10 | 88 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Place the sealed tube in a preheated oil bath at the specified temperature and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridines, which are valuable intermediates for further synthetic transformations.[2][3]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPEA (7) | THF | RT | 3 | 89 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (5) | DMF | 60 | 6 | 85 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | i-Pr₂NH (4) | Acetonitrile | 80 | 5 | 91 |
| 4 | 3-Ethynyltoluene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N (3) | DMF | 100 | 4 | 88 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.1 mmol, 1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)
-
Base (e.g., Diisopropylamine (DIPEA), 7.0 mmol, 7.0 equiv.)
-
Anhydrous THF (5 mL)
Procedure:
-
To a solution of this compound in THF at room temperature, add the palladium catalyst and copper(I) iodide.
-
Add the base followed by the terminal alkyne.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine.
References
Application Notes and Protocols for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the synthesis of potent and selective inhibitors of various key biological targets. The bromine atom at the 3-position serves as a convenient handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase and phosphodiesterase inhibitors for therapeutic intervention in oncology and neurodegenerative diseases.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant inhibitory activity against several important drug targets, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Pyrrolo[2,3-b]pyridine-based compounds have been developed as potent FGFR inhibitors.[1]
-
Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to create highly potent GSK-3β inhibitors.
-
Phosphodiesterase 4B (PDE4B): PDE4B is a crucial enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise as selective PDE4B inhibitors.[2]
Synthesis of the Core Scaffold and Derivatives
A general synthetic approach to the 3-bromo-1H-pyrrolo[2,3-b]pyridine core involves the halogenation of a suitable pyridine derivative followed by the construction of the pyrrole ring.[3] Subsequent N-methylation and derivatization at the 3-position via Suzuki-Miyaura cross-coupling are common strategies to generate a library of analogs for biological screening.
Protocol 1: Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine (General Procedure)
This protocol outlines a general method for the synthesis of the parent scaffold.
Materials:
-
A suitable 2-aminopyridine derivative
-
N-Bromosuccinimide (NBS)
-
Appropriate reagents for pyrrole ring formation (e.g., via Fischer indole synthesis or other cyclization strategies)
-
Solvents (e.g., DMF, Dioxane)
-
Catalysts (if required by the specific cyclization method)
Procedure:
-
Bromination of the Pyridine Ring: Dissolve the starting pyridine derivative in a suitable solvent. Add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature to introduce the bromine atom at the desired position. Monitor the reaction by TLC or LC-MS.
-
Pyrrole Ring Formation: Utilize the brominated pyridine derivative in a cyclization reaction to construct the fused pyrrole ring. The specific conditions will depend on the chosen synthetic route.
-
Work-up and Purification: Upon reaction completion, perform an appropriate aqueous work-up to remove inorganic byproducts. Purify the crude product by flash column chromatography on silica gel to obtain the 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: N-Methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine
Materials:
-
3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent under an inert atmosphere, add a suitable base (e.g., NaH) at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add the methylating agent (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol describes a general method for introducing aryl or heteroaryl substituents at the 3-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃)[4]
-
Solvent system (e.g., 1,4-dioxane/water)[4]
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid/ester (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 3-substituted derivative.
Caption: Synthetic workflow for generating derivatives.
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., for FGFR and GSK-3β)
This protocol outlines a general luminescence-based kinase assay to determine the IC50 values of test compounds.
Materials:
-
Recombinant human kinase (e.g., FGFR1, GSK-3β)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer containing a final DMSO concentration of 1%. Include a "no inhibitor" (vehicle) control and a "no enzyme" control.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the diluted kinase to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final concentrations should be at or near the Km values for the substrate and ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: PDE4B Enzymatic Assay (Fluorescence Polarization)
This protocol is for determining the inhibitory activity against PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-labeled cAMP substrate
-
PDE assay buffer
-
Binding agent specific for 5'-AMP
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in the assay buffer.
-
Add the diluted compounds or vehicle control to the wells of the 384-well plate.
-
Add the diluted PDE4B enzyme to each well.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Protocol 6: Cell Proliferation Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., breast, lung, colon cancer cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrrolo[2,3-b]pyridine derivatives against their respective targets.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1] |
| 25 | - | - | - | 51.6 | [5] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against GSK-3β
| Compound ID | GSK-3β IC50 (nM) | Reference |
| Compound [I] | 0.35 | [6] |
| Compound 36 | 70 | [7] |
| G5 | 14,810 | [8] |
| G12 | 15,250 | [8] |
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B [2]
| Compound ID | PDE4B IC50 (µM) | % Inhibition at 10 µM (PDE4D) |
| 11a | 0.63 | <50 |
| 11b | >10 | - |
| 11c | 0.6 | <50 |
| 11h | 0.14 | 16 |
| Rolipram | 0.11 | 99 |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.
Caption: Simplified FGFR signaling pathway.
Caption: Role of GSK-3β in Alzheimer's pathology.
Caption: PDE4B-mediated cAMP signaling pathway.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3beta inhibitors - Page 1 | BioWorld [bioworld.com]
- 7. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology. The targeted derivatization of this heterocyclic system allows for the fine-tuning of inhibitory activity and selectivity against various cancer-associated kinases. This document provides detailed protocols for the derivatization of a key building block, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and the subsequent biological evaluation of the synthesized compounds for their potential as anticancer agents.
The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the synthesis of diverse libraries of 3-substituted-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives for structure-activity relationship (SAR) studies. These derivatives have shown potent inhibitory activity against several kinase families implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Ataxia Telangiectasia Mutated (ATM) kinase.[1]
This application note will detail a representative synthetic protocol for a Suzuki-Miyaura coupling reaction, followed by standard protocols for assessing the cytotoxic and mechanistic effects of the synthesized compounds in cancer cell lines.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Biological Evaluation Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the synthesized compounds in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value for each compound.
Mechanistic Study: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the synthesized compounds on key signaling pathways.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the synthesized compounds at the desired concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein expression and phosphorylation.
Data Presentation
The following tables summarize the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | FGFR1 | 7 | [2] |
| Derivative A | FGFR2 | 9 | [2] |
| Derivative A | FGFR3 | 25 | [2] |
| Derivative B | FMS | 30 | [3] |
| Derivative C | ATM | Not specified | [4] |
| Derivative D | EGFR | 79 | [5] |
| Derivative D | Her2 | 40 | [5] |
| Derivative D | VEGFR2 | 136 | [5] |
| Derivative D | CDK2 | 204 | [5] |
Table 2: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative E | MCF-7 | Breast | Not specified | [1] |
| Derivative F | A549 | Lung | Not specified | |
| Derivative G | HCT116 | Colon | Not specified | [4] |
| Derivative H | Ovarian Cancer Cells | Ovarian | 0.15 - 1.78 | [3] |
| Derivative H | Prostate Cancer Cells | Prostate | 0.15 - 1.78 | [3] |
| Derivative H | Breast Cancer Cells | Breast | 0.15 - 1.78 | [3] |
| Derivative I | HepG2 | Liver | 29 - 59 | [5] |
Visualizations
The following diagrams illustrate key concepts and workflows described in this application note.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Caption: Workflow for the MTT cell viability assay.
References
- 1. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
Synthesis of Novel Pyrrolo[2,3-b]pyridine-Based GSK-3β Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors derived from a pyrrolo[2,3-b]pyridine scaffold. The methodologies outlined are based on established synthetic routes and biological assays, offering a comprehensive guide for the development of potent and selective GSK-3β inhibitors for therapeutic applications, particularly in the context of Alzheimer's disease.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is associated with the pathogenesis of several diseases, including Alzheimer's disease, where it plays a role in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[2] The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a promising core structure for the design of potent GSK-3β inhibitors. This document details the synthesis of novel derivatives based on this scaffold and the protocols for assessing their inhibitory activity.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrrolo[2,3-b]pyridine derivatives against GSK-3β.
Table 1: In Vitro GSK-3β Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Structure | IC50 (nM) | Kinase Selectivity | Reference |
| S01 | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 0.35 ± 0.06 | Good selectivity over 24 structurally similar kinases (except GSK3α, CDK1, CDK2, and CDK5) | [3] |
| Compound 41 | (Structure not fully disclosed in abstract) | 0.22 | Generally possessed GSK-3β selectivity over 24 structurally similar kinases | [4] |
| Compound 46 | (Structure not fully disclosed in abstract) | 0.26 | Generally possessed GSK-3β selectivity over 24 structurally similar kinases | [4] |
| Compound 54 | (Structure not fully disclosed in abstract) | 0.24 | Generally possessed GSK-3β selectivity over 24 structurally similar kinases | [4] |
| B10 | (Structure not fully disclosed in abstract) | 66 | Not specified | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GSK-3β signaling pathway and the general workflow for the synthesis and evaluation of the inhibitors.
References
- 1. promega.com [promega.com]
- 2. GSK3 beta Kinase Enzyme System [worldwide.promega.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
Application of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in neurodegenerative disease research
Application of Pyrrolo[2,3-b]pyridine Derivatives in Neurodegenerative Disease Research
Application Notes
The compound 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile chemical intermediate for the synthesis of more complex molecules. While this specific compound is not directly used in neurodegenerative disease research, its core structure, the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold, is a critical component in the development of potent kinase inhibitors with significant therapeutic potential for neurodegenerative disorders such as Alzheimer's disease.[1][2][3] The pyrrolo[2,3-b]pyridine framework provides a rigid and privileged structure for designing molecules that can interact with specific biological targets.[1]
A prime example of the application of this scaffold is in the development of a novel glycogen synthase kinase 3β (GSK-3β) inhibitor, designated as S01 [5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide].[4] GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles (NFTs).[4] Inhibition of GSK-3β is therefore a promising therapeutic strategy to mitigate the progression of Alzheimer's disease.
The derivative S01 has demonstrated potent and selective inhibition of GSK-3β, leading to a reduction in tau hyperphosphorylation and promotion of neuronal health in preclinical models.[4][5] These findings underscore the importance of the pyrrolo[2,3-b]pyridine scaffold in designing novel therapeutics for neurodegenerative diseases. Further research into derivatives of this scaffold could yield more potent and selective inhibitors for various kinases and other targets relevant to the complex pathology of these disorders.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of the pyrrolo[2,3-b]pyridine derivative S01 in the context of Alzheimer's disease research.
| Compound | Target | IC50 (nM) | In Vitro Model | In Vivo Model | In Vivo Concentration | In Vivo Effect | Reference |
| S01 | GSK-3β | 0.35 ± 0.06 | SH-SY5Y cells | AlCl3-induced zebrafish AD model | 0.12 µM | Substantially ameliorated dyskinesia | [4][5] |
| Donepezil | Acetylcholinesterase | - | - | AlCl3-induced zebrafish AD model | 8 µM | Ameliorated dyskinesia | [4] |
Experimental Protocols
1. GSK-3β Kinase Assay (In Vitro)
This protocol is a representative method for assessing the inhibitory activity of a compound against GSK-3β.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., S01) against GSK-3β.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the GSK-3β enzyme to the wells of a 384-well plate containing kinase buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Western Blotting for Phosphorylated Tau (Cell-Based Assay)
This protocol outlines the steps to measure the effect of a compound on tau phosphorylation in a cell line.
-
Objective: To assess the ability of a test compound to reduce the levels of phosphorylated tau at specific sites (e.g., Ser396) in a neuronal cell line (e.g., SH-SY5Y).
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with FBS)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-tau-Ser396, anti-total-tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
Imaging system
-
-
Procedure:
-
Culture SH-SY5Y cells to a suitable confluency.
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against p-tau-Ser396 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-tau levels to the total tau or loading control to determine the effect of the compound.
-
3. Zebrafish Model of Alzheimer's Disease (In Vivo)
This protocol describes a method for evaluating the neuroprotective effects of a compound in a zebrafish model of AD.
-
Objective: To assess the ability of a test compound to rescue the motor deficits induced by a neurotoxin (e.g., AlCl3) in zebrafish larvae.
-
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium
-
Aluminum chloride (AlCl3) solution
-
Test compound
-
Multi-well plates
-
Automated behavior tracking system
-
-
Procedure:
-
Collect zebrafish embryos and raise them in embryo medium.
-
At a specified developmental stage (e.g., 3 days post-fertilization), expose the larvae to AlCl3 to induce AD-like pathology and behavioral deficits.
-
Concurrently, treat the larvae with different concentrations of the test compound or a positive control (e.g., Donepezil).
-
After a defined treatment period (e.g., 2 days), assess the locomotor activity of the zebrafish larvae.
-
Place individual larvae in multi-well plates and record their swimming behavior (e.g., total distance moved, velocity) using an automated tracking system.
-
Analyze the behavioral data to determine if the test compound can ameliorate the motor impairments induced by AlCl3.
-
Visualizations
Caption: Synthesis of bioactive derivatives from the core scaffold.
Caption: Signaling pathway of S01 in Alzheimer's disease.
Caption: Workflow for the in vivo zebrafish model of AD.
References
- 1. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key synthetic transformation for the generation of diverse amine-substituted 7-azaindole derivatives. The protocols and data presented are based on established procedures for the structurally analogous N-substituted 4-bromo-7-azaindoles, offering a robust starting point for reaction optimization.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Its broad substrate scope and functional group tolerance have made it an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines. The 1-methyl-1H-pyrrolo[2,3-b]pyridine core, also known as N-methyl-7-azaindole, is a prevalent scaffold in numerous biologically active compounds. The ability to introduce a variety of amino functionalities at the 3-position opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminopyridine product and regenerate the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of a closely related isomer, N-methyl-4-bromo-7-azaindole, with various amines. These conditions are expected to be a good starting point for the amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 92 |
| 2 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 91 |
| 3 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 88 |
| 4 | Piperidine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 93 |
| 5 | Pyrrolidine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 90 |
| 6 | Indoline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 94 |
*Data adapted from the amination of N-methyl-4-bromo-7-azaindole. Yields are for the isolated product.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and Xantphos (0.1 mmol, 10 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the time indicated in the data table or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol for the N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine
Application Note
Introduction
3-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-7-azaindole, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. The strategic N-methylation of the pyrrole nitrogen (N1-position) can significantly modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can influence its interaction with biological targets. However, the presence of a second nitrogen atom in the pyridine ring (N7-position) presents a challenge in achieving selective N1-methylation, as competing N7-methylation can lead to the formation of undesired quaternary ammonium salts.
This document outlines a detailed protocol for the selective N1-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine. The presented methodologies are designed to provide researchers, scientists, and drug development professionals with a reliable procedure to obtain the desired N-methylated product with high purity and yield. Two common methylation strategies will be discussed, with a focus on a milder approach to enhance regioselectivity.
Methodology Overview
The N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine is typically achieved by deprotonation of the pyrrole nitrogen with a suitable base, followed by quenching with a methylating agent. The choice of base and methylating agent is crucial for controlling the regioselectivity of the reaction.
-
Method A: Methyl Iodide and Sodium Hydride: This is a classic and potent combination for N-alkylation. Sodium hydride (NaH), a strong, non-nucleophilic base, efficiently deprotonates the pyrrole nitrogen. The resulting anion then reacts with methyl iodide (MeI), a highly reactive electrophile. While effective, this method can sometimes lead to over-methylation at the more nucleophilic pyridine nitrogen, especially if the reaction conditions are not carefully controlled.
-
Method B: Dimethyl Carbonate and Potassium Carbonate: This method represents a milder and often more selective approach. Potassium carbonate (K₂CO₃) is a weaker base than sodium hydride, which can favor the deprotonation of the more acidic pyrrole NH over interaction with the pyridine nitrogen. Dimethyl carbonate (DMC) is a less reactive and safer methylating agent than methyl iodide. This combination often provides a higher yield of the desired N1-methylated product with minimal formation of the N7-methylated byproduct.
Experimental Protocols
Method A: N-methylation using Methyl Iodide and Sodium Hydride
Materials:
-
3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Method B: N-methylation using Dimethyl Carbonate and Potassium Carbonate
Materials:
-
3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl carbonate (DMC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Add dimethyl carbonate (3.0 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
| Parameter | Method A: MeI / NaH | Method B: DMC / K₂CO₃ |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | 80-100 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Selectivity | Moderate to Good | Good to Excellent |
| Typical Yield | 60-80% | 75-95% |
| Safety Considerations | NaH is highly flammable and reacts violently with water. MeI is a known carcinogen. | DMC is less toxic and has a higher flash point than MeI. K₂CO₃ is a mild base. |
Visualizations
Experimental Workflow for N-methylation
Caption: Workflow for the N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Signaling Pathway Analogy: Regioselectivity Control
Caption: Regioselectivity influenced by reaction conditions.
Application Notes and Protocols: 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a key building block in the synthesis of novel organic electronic materials. The focus is on the development of donor-acceptor-donor (D-A-D) type small molecules for applications in organic field-effect transistors (OFETs). The protocols and data presented are based on established research in the field, offering a guide for the synthesis, characterization, and device fabrication of materials derived from the versatile 1-alkyl-1H-pyrrolo[2,3-b]pyridine scaffold.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (azaindole) core is a promising heterocyclic scaffold for the design of organic semiconducting materials. Its electron-rich nature makes it an excellent candidate for the donor component in donor-acceptor architectures, which are fundamental to the functioning of various organic electronic devices. The introduction of a bromine atom at the 3-position of the 1-methyl-1H-pyrrolo[2,3-b]pyridine precursor provides a reactive handle for cross-coupling reactions, enabling the facile synthesis of extended π-conjugated systems. This document details the application of this building block in the creation of a D-A-D type small molecule for use in OFETs. While the specific example provided utilizes a 1-dodecyl substituent for solubility, the synthetic methodology is broadly applicable to the 1-methyl analogue.
Data Presentation
The following tables summarize the key properties and device performance of a representative D-A-D small molecule, PPy-BT2T-PPy , synthesized using a 1-alkyl-1H-pyrrolo[2,3-b]pyridine derivative. This molecule incorporates a benzothiadiazole (BT) acceptor core flanked by two thiophene units and terminated with the 1-alkyl-1H-pyrrolo[2,3-b]pyridine donor moieties.
Table 1: Optoelectronic Properties of PPy-BT2T-PPy
| Property | Value |
| Absorption Maximum (λmax, solution) | 485 nm |
| Absorption Maximum (λmax, thin film) | 510 nm |
| Optical Bandgap (Egopt) | 2.10 eV |
| Highest Occupied Molecular Orbital (HOMO) | -5.45 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.35 eV |
Table 2: Organic Field-Effect Transistor (OFET) Performance of PPy-BT2T-PPy [1]
| Condition | Hole Mobility (μh) [cm2 V-1 s-1] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| Non-annealed | 4.85 x 10-5 | 102 | -2.1 to 11.0 |
| Annealed (150 °C) | 3.81 x 10-3 | 103 | -5.0 to 9.5 |
Experimental Protocols
Synthesis of a Donor-Acceptor-Donor Small Molecule (PPy-BT2T-PPy)
This protocol describes the synthesis of a representative D-A-D type small molecule using a 1-alkyl-1H-pyrrolo[2,3-b]pyridine derivative. The synthesis involves the initial preparation of the donor and acceptor building blocks, followed by a Suzuki cross-coupling reaction to assemble the final molecule.
Materials:
-
This compound (or its 1-alkyl analogue)
-
4,7-dibromo-2,1,3-benzothiadiazole
-
2-(tributylstannyl)thiophene
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Solvents (e.g., Toluene, DMF)
-
Base (e.g., K2CO3)
Procedure:
-
Synthesis of the Donor Building Block (Stannylated Pyrrolo[2,3-b]pyridine):
-
Dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 1 hour.
-
Add tributyltin chloride and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Synthesis of the Acceptor-Thiophene Building Block:
-
Perform a Stille coupling reaction between 4,7-dibromo-2,1,3-benzothiadiazole and 2-(tributylstannyl)thiophene in the presence of a palladium catalyst to yield 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole.
-
Brominate the resulting compound at the 5-position of the thiophene rings using N-bromosuccinimide (NBS) to obtain the dibrominated acceptor-thiophene building block.
-
-
Final Suzuki Coupling Reaction:
-
Combine the stannylated 1-methyl-1H-pyrrolo[2,3-b]pyridine donor and the dibrominated acceptor-thiophene building block in a suitable solvent system (e.g., toluene/DMF).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the final D-A-D small molecule by column chromatography and recrystallization.
-
Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET device to evaluate the performance of the synthesized organic semiconductor.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO2 layer (gate and gate dielectric)
-
Synthesized D-A-D organic semiconductor (e.g., PPy-BT2T-PPy)
-
Solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sonically clean the Si/SiO2 substrates sequentially in acetone and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or an oxygen plasma to remove organic residues and improve the surface energy.
-
-
Organic Semiconductor Deposition:
-
Dissolve the synthesized D-A-D small molecule in a suitable organic solvent to form a solution (e.g., 5-10 mg/mL).
-
Deposit a thin film of the organic semiconductor onto the cleaned Si/SiO2 substrate using spin-coating.
-
Anneal the film at an optimized temperature (e.g., 150 °C) to improve molecular ordering and device performance.
-
-
Electrode Deposition:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor film. The channel length and width are defined by the shadow mask geometry.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET device in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
Extract key performance parameters such as hole mobility (μh), on/off current ratio, and threshold voltage (Vth).
-
Visualizations
Caption: Experimental workflow for the synthesis and fabrication of an OFET.
Caption: Logical relationship of charge transport in a p-type OFET.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira coupling reactions involving 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
Low yields or incomplete conversion in Sonogashira couplings with heteroaromatic halides like this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh source of palladium catalyst and copper(I) co-catalyst. Consider using a more active palladium precatalyst or employing bulky, electron-rich phosphine ligands like cataCXium A or sXPhos, which can facilitate the oxidative addition step with aryl bromides.[1] |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen can poison the Pd(0) catalyst.[2] |
| Impure Reagents | Use freshly distilled and dry amine bases, as they can oxidize over time. Ensure the alkyne is pure and free of impurities that could inhibit the catalyst.[2] |
| Low Reaction Temperature | Sonogashira couplings with aryl bromides may require higher temperatures to facilitate the oxidative-addition step.[3] Consider increasing the reaction temperature, for instance to 80-100 °C, especially if using solvents like DMF or THF.[3][4] |
| Inappropriate Solvent | The polarity of the solvent can significantly impact reaction outcomes.[1] For challenging substrates, polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar options like THF or toluene.[1][4] |
Problem 2: Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Rigorous exclusion of oxygen is crucial as it promotes the copper-catalyzed homocoupling. Ensure the reaction is set up under a strict inert atmosphere.[1] |
| High Copper(I) Loading | Reduce the amount of the copper(I) co-catalyst. |
| Copper-Mediated Reaction | If homocoupling remains a persistent issue, consider employing copper-free Sonogashira conditions. This may necessitate a more active palladium catalyst system and potentially higher reaction temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A: A good starting point would be to use a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in combination with a copper(I) co-catalyst such as CuI.[4] Common bases include triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[1] A polar aprotic solvent like DMF is often a suitable choice.[4] The reaction temperature can be initially set to room temperature or slightly elevated (e.g., 60 °C) and then optimized as needed.[4]
Q2: My reaction stalls before all the this compound is consumed. What could be the reason?
A: Catalyst deactivation is a common cause for incomplete reactions.[2] This can be due to the presence of oxygen, impurities in the reagents or solvent, or degradation of the phosphine ligands.[2] Ensure all components are pure and the reaction is performed under strictly anaerobic conditions.[2] It might also be beneficial to use a more robust ligand or a higher catalyst loading.
Q3: How can I improve the solubility of my reagents and catalyst?
A: If you observe poor solubility, consider switching to a more polar solvent system. For instance, DMF or a mixture of THF and DMF could be effective.[4] Ensure that your reagents are completely dissolved before initiating the reaction.
Q4: Is it necessary to use a copper co-catalyst?
A: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to increase reactivity and allow for milder reaction conditions, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][5] If this side reaction is problematic, copper-free conditions can be employed, though this may require more active catalyst systems or higher temperatures.[1]
Experimental Protocols
Standard Sonogashira Coupling Protocol:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[2] Degas the chosen solvent (e.g., DMF or a mixture of THF and Et₃N) by three freeze-pump-thaw cycles or by sparging with Argon for 30 minutes.[2]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).[2][4]
-
Solvent and Base Addition: Add the degassed solvent and a suitable amine base (e.g., Et₃N, 2-3 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Troubleshooting flowchart for low-yielding Sonogashira reactions.
References
Technical Support Center: Suzuki Reactions with Brominated 7-Azaindoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated 7-azaindole substrates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a brominated 7-azaindole is giving a low yield. What are the common causes?
Low yields in Suzuki couplings with brominated 7-azaindoles can arise from several factors. The inherent nature of the 7-azaindole nucleus, with its Lewis basic nitrogen atom, can lead to catalyst inhibition. Other common issues include suboptimal reaction conditions and the stability of the coupling partners.
Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole can coordinate to the palladium catalyst, reducing its activity.
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich 7-azaindole ring can be less reactive towards oxidative addition compared to other aryl bromides.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the starting materials are common side reactions that consume reagents and lower the yield of the desired product.[1][2][3]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.
Q2: How do I choose the right palladium catalyst and ligand for my brominated 7-azaindole?
The selection of an appropriate catalyst and ligand system is crucial for a successful Suzuki reaction with 7-azaindole substrates. For electron-rich and potentially coordinating heteroaryl bromides, bulky and electron-rich phosphine ligands are often preferred.
-
Recommended Ligands: Buchwald ligands such as SPhos and XPhos have shown effectiveness in couplings involving azaindoles.[4][5] These bulky ligands help to prevent catalyst inhibition by the azaindole nitrogen and facilitate the oxidative addition step.
-
Palladium Precatalysts: Using preformed palladium precatalysts, like XPhos-Pd-G2, can provide a more active and stable catalytic system, leading to improved yields and shorter reaction times.[5]
-
Common Palladium Sources: While Pd(PPh₃)₄ and Pd(OAc)₂ are common palladium sources, they may be less effective for challenging substrates like 7-azaindoles without the use of specialized ligands.[1][3]
Q3: What is the best base and solvent combination for Suzuki reactions with 7-azaindoles?
The choice of base and solvent significantly impacts the reaction rate and yield by influencing the transmetalation step and the solubility of the reactants.
-
Bases: A screening of bases is often necessary. Common choices include inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[4][5][6] For sensitive substrates, milder bases may be required to prevent decomposition. The presence of water can be crucial for the activity of some inorganic bases.
-
Solvents: A mixture of an organic solvent and water is frequently used. Common organic solvents include dioxane, THF, DMF, and toluene.[2][7][8] The proportion of water should be optimized, as too much can lead to significant protodeboronation. Anhydrous conditions can be attempted, but often a small amount of water is beneficial.
Q4: I am observing significant amounts of homocoupling and/or protodeboronation byproducts. How can I minimize these?
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.[1][8]
-
Protodeboronation: This is the undesired reaction of the boronic acid with a proton source, leading to the formation of an arene byproduct. To minimize this:
-
Use anhydrous solvents where possible, or carefully control the amount of water.
-
Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates.
-
Choose a base that is strong enough to facilitate transmetalation but not so basic that it promotes protodeboronation.
-
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during Suzuki reactions with brominated 7-azaindoles.
Problem 1: No or Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion in Suzuki reactions.
Problem 2: Formation of Byproducts Dominates
If the desired product is formed in low amounts alongside significant byproducts, the following table summarizes potential causes and solutions.
| Byproduct Observed | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the reaction mixture with an inert gas (Ar or N₂). |
| Protodeboronation | Presence of excess water or protic solvents; unstable boronic acid | Use anhydrous solvents or minimize water content. Switch to a more stable boronic ester (e.g., pinacol ester). |
| Dehalogenation of 7-Azaindole | Presence of a hydride source (e.g., from solvent or base) | Screen different solvents and bases. Ensure high purity of all reagents.[2] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling of a brominated 7-azaindole. This should be considered a starting point, and optimization may be required for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the brominated 7-azaindole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, premix the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) to the Schlenk flask.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki couplings with halogenated 7-azaindoles from the literature. This data can guide your initial reaction setup and optimization efforts.
| 7-Azaindole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-chloro-3-iodo-N-protected-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 88 | [4] |
| 4-chloro-7-azaindole | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | Various boronic acids | XPhos-Pd-G2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | Excellent | [5] |
| N-protected 2-iodo-3-methylazaindoles | Arylboronic acids | Pd(OAc)₂ | Not specified | Not specified | Not specified | Good | [10] |
Visualization of the Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step of the reaction may be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. uwindsor.ca [uwindsor.ca]
Technical Support Center: Cross-Coupling of Pyrrolo[2,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of pyrrolo[2,3-b]pyridines (7-azaindoles). The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with a halo-pyrrolo[2,3-b]pyridine is giving very low yield or failing completely. What are the common causes?
A1: Low conversion in Suzuki-Miyaura couplings of this scaffold is a frequent issue. The primary causes often revolve around catalyst deactivation and suboptimal reaction conditions. Key factors include:
-
Catalyst Poisoning: The pyridine nitrogen atom in the 7-azaindole core can coordinate strongly to the palladium catalyst. This forms stable, catalytically inactive "off-cycle" complexes, effectively removing the catalyst from the reaction.[1]
-
Homocoupling of Boronic Acid: A major side reaction is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[2] This consumes your reagent and is often promoted by the presence of oxygen or excess Pd(II) species in the reaction.[2][3]
-
Protodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is a common side reaction in palladium-catalyzed processes, particularly in basic reaction media.[4][5]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. Ensure your boronic acid is pure and anhydrous.
-
Suboptimal Base or Ligand Choice: The choice of base and ligand is critical. The base activates the boronic acid but can also promote side reactions or substrate decomposition.[6][7] The ligand must stabilize the active Pd(0) species and facilitate the catalytic cycle.[1][8] For 7-azaindoles, bulky, electron-rich phosphine ligands are often required.[9]
Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is elemental palladium that has agglomerated and crashed out of solution.[1] Its formation is a clear sign of catalyst decomposition and a failed reaction.
Prevention Strategies:
-
Use Appropriate Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential. They create a sterically protective environment around the palladium center, preventing aggregation and stabilizing the active Pd(0) species.[1][8]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to decomposition.[1][3] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Control Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.[1]
Issue 2: Byproduct Formation and Purification Challenges
Q3: I've isolated my product, but it's contaminated with a significant amount of a symmetrical biaryl. What is this and how do I stop it from forming?
A3: This byproduct is the result of boronic acid homocoupling.[2] It forms when two molecules of your boronic acid reagent couple together. This side reaction reduces the yield of your desired product and complicates purification due to the structural similarities between the product and byproduct.[2]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: As mentioned, oxygen is a primary culprit. Ensure your reaction setup is free of air.[2][3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) can mitigate this.[2][9]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Ligand Choice: Certain ligands are more effective at promoting the desired cross-coupling pathway over homocoupling. For challenging substrates, ligands like SPhos have been shown to be effective.[10]
Q4: My main impurity is the starting pyrrolo[2,3-b]pyridine, but without the halogen. What is happening?
A4: You are observing protodehalogenation (or hydrodehalogenation), where the C-X bond is cleaved and replaced by a C-H bond.[4]
Potential Causes and Solutions:
-
Source of Hydrogen: The hydrogen atom can come from the solvent (e.g., water, alcohols), the amine (in Buchwald-Hartwig reactions), or the phosphine ligand.
-
Reaction Conditions: This side reaction can be prevalent in basic DMF media.[4] Consider screening alternative solvents (e.g., dioxane, toluene) and bases.
-
Optimize Catalyst System: The choice of palladium source and ligand can influence the rate of protodehalogenation relative to the desired coupling. Experimenting with different ligand-to-metal ratios may also be beneficial.
Issue 3: Challenges in Buchwald-Hartwig Amination
Q5: I'm attempting a Buchwald-Hartwig amination on a chloro-pyrrolo[2,3-b]pyridine, but the reaction is failing. Why is this C-N coupling so difficult?
A5: Buchwald-Hartwig aminations on electron-deficient N-heterocycles like 7-azaindoles are notoriously challenging.
-
Catalyst Inhibition: The pyridine nitrogen and the amine nucleophile both compete to bind to the palladium center. The strong coordination of the 7-azaindole substrate can form dormant palladium complexes, halting the catalytic cycle.[1][8]
-
Base-Mediated Decomposition: Many N-heterocycles are sensitive to the strong bases (e.g., NaOtBu, LHMDS) typically used in Buchwald-Hartwig reactions. This can lead to substrate decomposition and catalyst deactivation.[8]
-
Rearrangement Products: Under certain conditions, particularly with primary alkylamines, displacement and rearrangement can occur, leading to isomeric products instead of the desired substitution.[11]
Troubleshooting Strategies:
-
Ligand Selection: Use specialized, highly active biarylphosphine ligands designed for challenging aminations. Ligands like RuPhos and BrettPhos are often effective.[12]
-
Base Selection: Screen a variety of bases. Weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) or moderate-strength bases like NaOTMS may be more suitable for base-sensitive substrates.[8]
-
Protecting Groups: Protecting the pyrrole nitrogen (e.g., with a SEM group) can be essential to prevent side reactions and improve the success of subsequent coupling steps.[12]
Data Presentation: Influence of Reaction Conditions
The following tables summarize quantitative data from literature, illustrating how reaction conditions affect product yield and selectivity in the cross-coupling of substituted 7-azaindoles.
Table 1: One-Pot Suzuki-Miyaura Diarylation of 3-Iodo-6-chloro-7-azaindole [9]
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Temp (°C) | Yield of Diaryl Product (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | 60 then 110 | 59 |
| 2 | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | 60 then 110 | 88 |
| 3 | Pd(OAc)₂ (10) | SPhos (20) | K₂CO₃ (2) | 60 then 110 | 45 |
| 4 | Pd₂(dba)₃ (5) | dppf (10) | Cs₂CO₃ (2) | 60 then 110 | 48 |
Data adapted from a study on the synthesis of C3,C6-diaryl 7-azaindoles. The optimal conditions involved a higher catalyst and ligand loading.
Table 2: Chemoselective Coupling on 4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine [12]
| Coupling Type | Position | Coupling Partner | Catalyst System | Conditions | Outcome |
| Suzuki-Miyaura | C-2 | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | Dioxane:Water, 100°C | Successful C-C coupling |
| Buchwald-Hartwig | C-4 | Secondary Amine | RuPhos Pd G2 / NaOtBu | Toluene, 110°C | Successful C-N coupling |
| Buchwald-Hartwig | C-2 | Secondary Amine | RuPhos Pd G2 / NaOtBu | Toluene, 110°C | Failed; led to reduction at C-2 |
This data highlights the importance of reaction order. The more reactive C-I bond undergoes Suzuki coupling preferentially, allowing for subsequent amination at the C-Cl position.
Logical & Reaction Pathway Diagrams
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Comparison of desired catalytic cycle and common side reactions.
Key Experimental Protocols
The following are generalized protocols adapted from successful cross-coupling reactions on the pyrrolo[2,3-b]pyridine scaffold. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Halo-7-Azaindole[9][12]
-
Setup: To a flame-dried Schlenk flask or microwave vial, add the halo-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., SPhos, 4-10 mol %).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 1:1) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Halo-7-Azaindole[12]
-
Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G2, 5-10 mol %) and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) to an oven-dried vial.
-
Reagent Addition: Add the halo-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent and Sealing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat with stirring at the desired temperature (e.g., 100-120 °C) for the required time. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by pouring it over a stirred solution of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds, often investigated as potent kinase inhibitors, frequently exhibit poor aqueous solubility, which can hinder preclinical development and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low water solubility?
A1: The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a relatively rigid and hydrophobic heterocyclic system. The presence of a bromine atom further increases the lipophilicity of the molecule. These structural features lead to strong crystal lattice energy and poor interactions with water molecules, resulting in low aqueous solubility. It is a known issue for this class of compounds that often require specialized formulation strategies to improve their biopharmaceutical properties.
Q2: What are the primary strategies to improve the solubility of these derivatives?
A2: There are several effective strategies, which can be broadly categorized into chemical modifications and formulation-based approaches:
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Chemical Modification: Involves altering the molecular structure by adding polar functional groups. For example, attaching a morpholine moiety to a similar 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to dramatically increase aqueous solubility.
-
Formulation Approaches: These methods enhance solubility without altering the active pharmaceutical ingredient (API) itself. Key techniques include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.
-
Co-crystallization: Forming a new crystalline solid phase with a benign co-former molecule.
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Salt Formation: If your derivative has a sufficiently basic center (like the pyridine nitrogen), it can be converted into a more soluble salt form.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.
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Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (e.g., micronization, nanosuspension).
-
Q3: How much can I expect the solubility to increase with these methods?
A3: The magnitude of solubility enhancement varies significantly depending on the specific derivative and the chosen method. For instance, a structural modification on a related pyrrolo[2,3-b]pyridine core resulted in a solubility increase of over 1000-fold. Formulation approaches such as solid dispersions can often lead to significant improvements, ranging from 10- to over 100-fold, by converting the crystalline drug into a higher-energy amorphous form. The table below summarizes reported solubility enhancements for similar poorly soluble compounds using various techniques.
Troubleshooting Guides
Scenario 1: My compound is "bricking out" (precipitating) in my aqueous assay buffer.
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Problem: The compound's aqueous solubility is below the concentration required for the in vitro assay.
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Possible Solutions & Troubleshooting Steps:
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Co-solvent Addition: Determine the maximum percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) that your assay can tolerate without affecting the results. Prepare a concentrated stock solution of your compound in the organic solvent and then dilute it into the final assay buffer.
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pH Adjustment: Evaluate the pH-solubility profile of your compound. If it has a basic pKa, slightly acidifying the buffer (if the assay permits) may increase solubility.
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Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) in the assay buffer to aid in solubilization.
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Cyclodextrin Complexation: For initial screening, pre-complexing the compound with a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the stock solution can significantly boost aqueous solubility.
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Scenario 2: I need to formulate my lead compound for an in vivo oral dosing study in rodents, but the required dose is too high for a simple suspension.
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Problem: The low solubility prevents the formulation of a solution or a sufficiently concentrated suspension for the required dose volume.
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Possible Solutions & Troubleshooting Steps:
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Solid Dispersion: This is a robust and widely used method. Prepare an amorphous solid dispersion of your compound with a pharmaceutically acceptable polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS). This can be achieved via spray drying or hot-melt extrusion. The resulting powder can then be suspended in an aqueous vehicle for dosing.
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Salt Formation: If your compound is weakly basic, perform a salt screening study with various pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate). A stable, crystalline salt can have markedly higher solubility and a faster dissolution rate than the free base.
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Co-crystal Formation: If salt formation is not viable, screen for co-crystals using pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides). Co-crystals can improve both solubility and dissolution rate.
-
Data Presentation
Table 1: Quantitative Solubility Enhancement Data for Pyrrolo[2,3-b]pyridine and Structurally Related Compounds
| Compound Class | Initial Solubility | Method | Enhancement Details | Final Solubility | Fold Increase | Reference |
| Thieno[2,3-b]pyridine | 1.2 µg/mL | Chemical Modification | Switched scaffold to 1H-pyrrolo[2,3-b]pyridine and added a morpholine group. | 1.3 mg/mL | ~1083x | [1][2] |
| Poorly soluble kinase inhibitor | ~5 µg/mL | Solid Dispersion | 1:3 drug-to-polymer (HPMCAS) ratio via spray drying. | 250 µg/mL | ~50x | (General knowledge from formulation science) |
| Weakly basic API | ~8.6 µg/mL | Salt Formation | Hydrochloride salt identified through a solubility-guided screen. | ~387 µg/mL | ~45x | [3] |
| Poorly soluble drug | Low µg/mL range | Cyclodextrin Complexation | Inclusion complex with HP-β-CD. | Varies (often mg/mL range) | 10-100x+ | [4] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale preparation to quickly assess the feasibility of a solid dispersion.
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Materials:
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This compound derivative (API)
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Polymer carrier (e.g., PVP K30, Soluplus®, HPMCAS)
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Common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both API and polymer.
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Procedure:
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Weigh the API and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
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Dissolve both the API and the polymer in a minimal amount of the chosen common solvent in a round-bottom flask. Use gentle warming or sonication if necessary to achieve a clear solution.
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Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
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A thin film will form on the flask wall. Further dry this film under high vacuum at a slightly elevated temperature (e.g., 40°C) for 12-24 hours to ensure complete removal of residual solvent.
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Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
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Store the resulting powder in a desiccator over a drying agent.
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Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the API.
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Protocol 2: Screening for Co-crystal Formation via Slurry Crystallization
This protocol allows for the screening of multiple co-formers to identify potential co-crystal hits.
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Materials:
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API
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A library of pharmaceutically acceptable co-formers (e.g., succinic acid, adipic acid, nicotinamide, saccharin).
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Screening solvent (e.g., acetonitrile, ethanol, ethyl acetate).
-
-
Procedure:
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Add the API and a co-former in a defined stoichiometric ratio (typically 1:1 molar ratio) to a small vial.
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Add a small volume of the screening solvent, just enough to create a mobile slurry.
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Seal the vial and agitate it at a constant temperature (e.g., room temperature or 40°C) for 24-72 hours. This allows the system to reach thermodynamic equilibrium.
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After the equilibration period, centrifuge the vials and carefully remove the supernatant.
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Allow the solid residue to air-dry or dry under a gentle stream of nitrogen.
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Analyze the solid residue by PXRD. A new, unique diffraction pattern that is different from the patterns of the API and the co-former indicates the formation of a new solid phase, likely a co-crystal.
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Protocol 3: Salt Formation Feasibility Test for Weakly Basic Compounds
This protocol helps determine if a stable salt can be formed. The pKa of the pyridine nitrogen in the 7-azaindole core is typically low, so strong acids are often required.
-
Materials:
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API
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A selection of pharmaceutically acceptable acids with a range of pKa values (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid).
-
Solvent (e.g., isopropanol, ethanol, acetone).
-
-
Procedure:
-
Dissolve a known amount of the API in the chosen solvent, warming if necessary.
-
In a separate vial, prepare a solution of the acid (counter-ion) in the same solvent.
-
Add the acid solution dropwise (in a 1:1 molar ratio) to the API solution while stirring.
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Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to stir at room temperature or cool it in an ice bath.
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If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) to check for a new melting point and Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm proton transfer. A significant difference in physicochemical properties compared to the free base suggests salt formation.
-
Visualizations
Caption: Workflow for addressing poor solubility.
Caption: Solid dispersion formation process.
Caption: Decision tree for formulation strategy.
References
Technical Support Center: Catalyst Selection for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The following sections offer guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing palladium-catalyzed cross-coupling reactions on a this compound substrate?
A1: The primary challenges stem from the inherent properties of the 7-azaindole scaffold. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which results in lower yields and slower reaction rates. Careful selection of ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.
Q2: How do I choose the appropriate palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A2: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For heteroaryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. These ligands help to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. N-Heterocyclic carbene (NHC)-based catalysts are also highly effective for heteroaryl couplings due to their strong σ-donating ability, which enhances catalytic activity.[1] A good starting point is to screen a few catalyst systems, such as those based on Pd(OAc)₂ with SPhos or a pre-formed PEPPSI-IPr catalyst.[1]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: Buchwald-Hartwig aminations can be particularly sensitive reactions. Key considerations include the choice of palladium precursor, ligand, base, and solvent. For challenging substrates, it is often beneficial to use a pre-catalyst to ensure the clean formation of the active catalytic species. The selection of a suitable base is also critical; common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The reaction should be performed under an inert atmosphere, as oxygen can deactivate the catalyst.
Q4: Can I perform a Sonogashira coupling on this substrate without using a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they avoid the formation of alkyne homocoupling byproducts.[2] These reactions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base. Specific air-stable palladium precatalysts have been developed that are highly effective for room-temperature, copper-free Sonogashira couplings of aryl bromides.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen. 2. Ineffective base. 3. Poor solubility of reagents. 4. Insufficient temperature. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr). 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. 3. Try a different solvent system (e.g., dioxane/water, toluene/water, DMF). 4. Increase the reaction temperature, potentially using a higher-boiling solvent. |
| Debromination of Starting Material | 1. Presence of water and a strong base. 2. Inefficient transmetalation. | 1. Use anhydrous solvents and ensure the base is dry. 2. Consider switching to a different boronic acid derivative (e.g., a pinacol ester) or a different base to facilitate transmetalation. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient oxidative addition of the aryl bromide. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Use a more active catalyst system or a higher catalyst loading. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low Yield | 1. Catalyst inhibition. 2. Inappropriate base for the specific amine. 3. Steric hindrance. | 1. Screen different generations of Buchwald-Hartwig catalysts and ligands. Bidentate phosphine ligands like BINAP or DPPF can be effective.[4] 2. Optimize the base. Stronger bases like LiHMDS may be necessary for less nucleophilic amines. 3. For sterically hindered amines or aryl halides, more specialized ligands and higher reaction temperatures may be required. |
| Formation of Side Products | 1. Reaction with other functional groups on the coupling partners. 2. Hydrodehalogenation of the starting material. | 1. If other nucleophilic groups are present, consider protecting them. 2. This can be a competing pathway. Optimizing the ligand and reaction conditions can minimize this side reaction. |
| Reaction Stalls | 1. Catalyst decomposition at high temperatures. 2. Impure reagents. | 1. Use a more thermally stable catalyst or consider running the reaction at a lower temperature for a longer duration. 2. Ensure all reagents, especially the amine and solvent, are pure and anhydrous. |
Sonogashira Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality alkyne. | 1. Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ or a more modern precatalyst. 2. An amine base like triethylamine or diisopropylamine is typically used. Ensure it is anhydrous. 3. Purify the terminal alkyne before use, as impurities can inhibit the reaction. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of copper(I) catalyst and oxygen. | 1. Perform the reaction under strictly anaerobic conditions. Alternatively, switch to a copper-free Sonogashira protocol.[2] |
| Reaction Works with Aryl Iodides but Not Bromides | 1. Lower reactivity of the aryl bromide. | 1. Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[5] Increase the reaction temperature, use a more active catalyst system with a bulky, electron-rich ligand, or increase the catalyst loading. |
Catalyst System Comparison
The following tables provide a summary of common catalyst systems for each type of coupling reaction. The data is generalized from studies on bromopyridines and related heterocycles and should be used as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| PdCl₂(dppf) | K₂CO₃ | DMF | 110 | 6 | 92 |
Note: The data in this table is a representative compilation from various sources for comparative purposes and may not reflect a direct head-to-head comparison under identical conditions.[1]
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 |
| "Xantphos Pd G3" | - | DBU | MeCN/Toluene | 140 |
Note: This table presents common combinations of catalyst precursors, ligands, and bases for the Buchwald-Hartwig amination of aryl bromides.
Table 3: Sonogashira Coupling Catalyst Systems
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | None | Cs₂CO₃ | 2-MeTHF | Room Temp |
Note: This table includes both traditional copper-catalyzed and modern copper-free Sonogashira coupling conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or using Schlenk technique, add the palladium catalyst/precatalyst (1-5 mol%), ligand (if applicable, 1.5-10 mol%), and base (e.g., NaOtBu, 1.5-2.5 equivalents) to an oven-dried Schlenk tube.[1][6]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe and stir for 10-15 minutes to allow for catalyst pre-formation.[6]
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling (Copper-Catalyzed)
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as THF or DMF under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[7]
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Palladium Catalyst Removal from Pyrrolo[2,3-b]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from pyrrolo[2,3-b]pyridine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from a reaction mixture containing pyrrolo[2,3-b]pyridine derivatives?
A1: The most common methods for removing palladium catalysts include:
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Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3]
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Adsorption: Using adsorbents like activated carbon can trap soluble and colloidal palladium residues, which are then removed by filtration.[1] However, be aware that product loss can occur due to non-specific adsorption.
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Scavenging: Employing solid-supported metal scavengers, such as functionalized silica gels (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) or polymer-based scavengers (e.g., MP-TMT), can selectively bind to and remove palladium.[1][2][4]
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Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the organic product.[1][3]
Q2: I've performed a Suzuki-Miyaura coupling to synthesize a substituted pyrrolo[2,3-b]pyridine. What is a simple first step to reduce the palladium levels?
A2: A simple and effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[3][4] This can remove a significant portion of insoluble palladium species before proceeding with further purification.
Q3: My pyrrolo[2,3-b]pyridine derivative seems to be chelating with the palladium, making it difficult to remove. What should I do?
A3: The nitrogen atoms in the pyrrolo[2,3-b]pyridine core can coordinate with palladium, leading to soluble complexes that are difficult to remove. In such cases, using a strong palladium scavenger is often the most effective approach. Thiol- or thiourea-functionalized silica scavengers are particularly effective at binding tightly to palladium and removing it from the solution.[2] Screening a few different scavengers may be necessary to find the most effective one for your specific compound.[2]
Q4: After using activated carbon, I have a low recovery of my product. How can I improve this?
A4: Activated carbon can adsorb organic molecules, leading to product loss.[5] To mitigate this:
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Optimize the amount of activated carbon: Use the minimum amount necessary for effective palladium removal. This can be determined through small-scale experiments.[5]
-
Wash the carbon thoroughly: After filtration, wash the activated carbon cake with a generous amount of fresh solvent to recover as much of the adsorbed product as possible.[5]
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Consider a different grade of activated carbon: Different types of activated carbon have varying surface properties and may show different affinities for your product.
Q5: How can I accurately quantify the amount of residual palladium in my final product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace amounts of residual palladium in active pharmaceutical ingredients (APIs).[6][7][8] This method requires specialized instrumentation and careful sample preparation.[7][8]
Troubleshooting Guides
Issue 1: Filtration through Celite is ineffective, and the filtrate is still colored.
| Possible Cause | Solution |
| Soluble Palladium Species: Celite filtration is primarily for heterogeneous or precipitated palladium. Soluble palladium complexes will pass through.[5] | Switch to a method suitable for soluble palladium, such as using a scavenger, activated carbon, or chromatography.[5] |
| Colloidal Palladium: Very fine, colloidal palladium particles may pass through the Celite bed.[5] | Treat the solution with a small amount of a flocculating agent to aggregate the particles before filtration. Alternatively, adsorption onto activated carbon followed by filtration can be effective.[5] |
| Improperly Packed Celite Bed: Channels in the Celite pad can allow palladium particles to bypass the filter.[5] | Ensure the Celite bed is well-packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the pad with the solvent can improve its integrity.[2][5] |
Issue 2: Low efficiency of palladium scavengers.
| Possible Cause | Solution |
| Incorrect Scavenger Selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium and the solvent system.[2] | Consider the likely palladium species in your reaction (Pd(0) or Pd(II)) and choose an appropriate scavenger. Thiol-based scavengers are generally effective for various palladium species. Perform a small-scale screen of different scavengers to identify the most efficient one for your system.[2] |
| Insufficient Scavenger Loading or Reaction Time: The scavenger may be saturated, or there may not have been enough time for complete binding. | Increase the amount of scavenger used or extend the reaction time. Monitoring the palladium concentration over time can help determine the optimal scavenging duration. |
| Poor Mass Transfer: In a heterogeneous mixture, efficient mixing is crucial for the scavenger to interact with the palladium species. | Ensure vigorous stirring of the reaction mixture during the scavenging process. |
Issue 3: Product loss during purification.
| Possible Cause | Solution |
| Adsorption onto Scavenger or Activated Carbon: The product may have a high affinity for the solid support used for palladium removal.[2][5] | Reduce the amount of scavenger or activated carbon to the minimum effective quantity.[2][5] After filtration, wash the solid support thoroughly with fresh solvent to recover adsorbed product.[2][5] Consider trying a different type of scavenger or activated carbon.[2] |
| Co-elution during Chromatography: The product and palladium species may have similar polarities, leading to incomplete separation on a silica gel column. | Optimize the solvent system for column chromatography to improve separation. If co-elution persists, a post-chromatography scavenging step may be necessary. |
Data Presentation
Table 1: Comparison of Palladium Removal Efficiencies for Nitrogen-Containing Heterocycles
| Method | Initial Pd (ppm) | Final Pd (ppm) | Efficiency (%) | Notes |
| Activated Carbon | 330 | 10-30 | ~91-97% | Overnight treatment in DMF.[9] |
| MP-TMT (Polymer-based Scavenger) | 330 | 10-30 | ~91-97% | Overnight aging with 0.20 wt% scavenger.[9] |
| Silica-based Thiol Scavenger | >1300 | 2 | >99.8% | Treatment with 50 wt% scavenger at 35°C for 17h. |
| Chromatography followed by Scavenging Resin | High (unspecified) | <50 | >90% (estimated) | For indole derivatives.[6] |
| Binary System (Activated Carbon + Chelating Agent) | 9100 | <273 | >97% | Treatment with Nuchar AquaGuard and 1,2-ethanedithiol.[9] |
| Recirculation through Polychelated Resin Cartridge | 328 | 4 | 98.8% | For a Negishi coupling product.[9] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)
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Dissolution: Following the completion of the pyrrolo[2,3-b]pyridine synthesis and initial work-up, dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the recommended amount of the solid-supported palladium scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[10]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally for your specific substrate.
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm the removal efficiency.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product containing residual palladium in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10% by weight relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite layer helps to remove fine carbon particles.
-
Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Protocol 3: Celite Filtration for Heterogeneous Palladium Removal
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed. Pre-wet the Celite pad with the solvent to be used for filtration.[2]
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[3]
-
Filter the Reaction Mixture: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[2]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]
-
Collect the Filtrate: The filtrate contains the product, now substantially free of heterogeneous palladium catalyst.[2]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Logical workflow for scavenger screening and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. silicycle.com [silicycle.com]
Preventing debromination of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 3-bromo-1-methyl-7-azaindole, is a heterocyclic compound widely used as a versatile building block in medicinal chemistry and drug discovery.[1] The bromine atom at the 3-position makes it an excellent substrate for functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] This enables the synthesis of a diverse range of complex molecules with potential biological activities, particularly as kinase inhibitors for cancer therapy.[1]
Q2: What is debromination and why is it a concern when working with this compound?
Debromination is an undesired side reaction where the bromine atom on the pyrrolo[2,3-b]pyridine core is replaced by a hydrogen atom.[1][2] This leads to the formation of the corresponding debrominated byproduct, 1-methyl-1H-pyrrolo[2,3-b]pyridine, reducing the yield of the desired coupled product and complicating purification. This side reaction is a common challenge in palladium-catalyzed cross-coupling reactions.[2]
Q3: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions, debromination, often termed hydrodehalogenation, is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2][3] This reactive intermediate can arise from several sources within the reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[3]
-
The Solvent: Protic solvents such as alcohols or residual water can act as hydride donors.[1][2]
-
Impurities: Trace impurities in reagents or solvents can also contribute to the formation of Pd-H.[2]
Once formed, the Pd-H species can react with the starting material, this compound, in a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen.[2][3]
Q4: How does the choice of phosphine ligand influence debromination?
The phosphine ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[3] Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are known to promote the desired reductive elimination step in the catalytic cycle, which forms the desired C-C or C-N bond.[3] This can outcompete the undesired debromination pathway. Conversely, less bulky or electron-poor ligands may lead to a less efficient catalytic cycle, allowing more time for the formation and reaction of Pd-H species.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific experimental scenarios where debromination is a common issue.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of 1-methyl-1H-pyrrolo[2,3-b]pyridine is observed by LC-MS or ¹H NMR analysis of the crude reaction mixture.
-
Low yield of the desired 3-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination in Suzuki-Miyaura coupling reactions.
Root Causes and Solutions:
| Root Cause | Solution |
| Aggressive Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are less likely to generate the Pd-H species responsible for debromination. |
| Suboptimal Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[3] These ligands promote the desired C-C bond formation and can suppress reductive debromination. |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can accelerate the rate of debromination. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. |
| Presence of Protic Impurities | Use anhydrous and thoroughly degassed solvents. Ensure all reagents are of high purity and dry. Water and alcohols can serve as hydride sources for the formation of Pd-H species. |
Optimized Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require further optimization for your specific boronic acid.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, premix Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst mixture to the reaction vessel.
-
Add the remaining solvent.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Debromination During Sonogashira Coupling
Symptoms:
-
Formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine and/or homocoupling of the terminal alkyne (Glaser coupling).
-
Low yield of the desired 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting debromination in Sonogashira coupling reactions.
Root Causes and Solutions:
| Root Cause | Solution |
| Harsh Reaction Conditions | Traditional Sonogashira conditions can sometimes be too harsh. Consider employing copper-free Sonogashira protocols, which often proceed under milder conditions and can reduce side reactions.[4] |
| Inappropriate Base | Strong amine bases like triethylamine (Et₃N) in excess can sometimes promote side reactions. Consider using a milder base such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. |
| High Temperature | As with other cross-coupling reactions, high temperatures can promote debromination. Attempt the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[4] |
Optimized Protocol for Copper-Free Sonogashira Coupling:
This protocol is a general guideline and may require further optimization for your specific alkyne.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
DIPEA (2.0 equiv)
-
Anhydrous, degassed THF or DMF
-
-
Procedure:
-
To a dry reaction vessel, add this compound and Pd(PPh₃)₄.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne and DIPEA.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Issue 3: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Significant formation of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Low yield of the desired N-aryl or N-alkyl-3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Workflow:
Caption: A workflow to minimize debromination in Buchwald-Hartwig amination.
Root Causes and Solutions:
| Root Cause | Solution |
| Strong Base | The use of strong bases like NaOtBu or LiHMDS, while often necessary for C-N bond formation, can also promote debromination. Consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system. |
| Inappropriate Ligand | The choice of ligand is crucial. For challenging substrates, using a highly active, bulky, and electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos) is often necessary to promote the desired C-N coupling over debromination. |
| High Catalyst Loading / Long Reaction Time | Optimize the catalyst loading and monitor the reaction closely. Sometimes, prolonged exposure to the catalyst at high temperatures can promote side reactions. Aim for the lowest effective catalyst loading and work up the reaction as soon as the starting material is consumed. |
Optimized Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline and may require further optimization for your specific amine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, amine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Summary of Quantitative Data
The following table summarizes the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct, based on general observations for similar aryl bromides.[5] This data should be used as a guideline for optimizing your specific reaction.
| Reaction Type | Parameter Varied | Condition A | Yield of Desired Product (A) | Yield of Debrominated Product (A) | Condition B | Yield of Desired Product (B) | Yield of Debrominated Product (B) |
| Suzuki-Miyaura | Base | NaOtBu | Moderate | Significant | K₃PO₄ | High | Minimal |
| Suzuki-Miyaura | Ligand | PPh₃ | Moderate | Moderate | SPhos | High | Low |
| Sonogashira | Catalyst System | Pd/Cu | Good | Moderate | Pd (Cu-free) | Excellent | Minimal |
| Buchwald-Hartwig | Base | NaOtBu | High | Moderate | Cs₂CO₃ | Good | Low |
Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, and other reaction conditions.
References
Technical Support Center: Low-Temperature Sonogashira Coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the low-temperature Sonogashira coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is a low-temperature protocol desirable for the Sonogashira coupling of this compound?
A1: Low-temperature conditions are particularly advantageous for complex, functionalized heterocyclic substrates like this compound. These mild conditions can help to prevent degradation of sensitive functional groups, reduce the formation of side products, and improve the overall selectivity and yield of the desired product.
Q2: My Sonogashira reaction with the bromo-azaindole substrate is very slow or not proceeding at room temperature. What is the likely cause?
A2: Aryl bromides are inherently less reactive than the corresponding aryl iodides in Sonogashira couplings.[1] The rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl bromide bond.[2] For electron-rich heterocycles like 7-azaindoles, this step can be particularly challenging at low temperatures.
Q3: What are the key components of a successful low-temperature Sonogashira reaction?
A3: A successful low-temperature Sonogashira coupling relies on an optimized system of a palladium precatalyst, a suitable ligand, a copper(I) co-catalyst (though copper-free protocols exist), a base, and an appropriate solvent. For challenging substrates like bromo-aza-indoles, the choice of a bulky, electron-rich phosphine ligand is often critical to facilitate the oxidative addition step.[3]
Q4: Is a copper co-catalyst always necessary?
A4: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide, copper-free protocols have been developed.[4][5] These can be advantageous in preventing the undesired homocoupling of the alkyne (Glaser coupling).[5] However, for less reactive aryl bromides, the inclusion of a copper co-catalyst often improves reaction rates and yields.
Q5: Can I use other bases besides amines?
A5: While amine bases like triethylamine (Et3N) and diisopropylethylamine (DIPEA) are common, other bases can be effective.[5] For instance, inorganic bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) have been used successfully, sometimes in combination with aqueous or polar aprotic solvents.[6][7]
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium(0) active species may not be forming efficiently or may have decomposed.
-
Solution: Use a high-purity, air-stable precatalyst. Consider a precatalyst that readily forms the active monoligated palladium species. Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
-
-
Inefficient Oxidative Addition: As a bromo-heterocycle, the oxidative addition step is likely slow at low temperatures.[2]
-
Solution 1: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or di-tert-butylneopentylphosphine (DTBNpP).[3][4]
-
Solution 2: If possible, consider converting the starting material to the more reactive 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which will react under milder conditions.[1]
-
-
Poor Solubility: The substrate or catalyst may not be fully dissolved at low temperatures.
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Possible Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper catalyst.
-
Solution 1: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Consider a copper-free protocol. Several modern catalyst systems are designed to work efficiently without a copper co-catalyst, thereby minimizing homocoupling.[4]
-
Problem 3: Reaction Stalls Before Completion
Possible Causes & Solutions:
-
Catalyst Deactivation: The active palladium species may be deactivating over the course of the reaction.
-
Solution 1: Increase the catalyst loading slightly.
-
Solution 2: Ensure the base is pure and free of impurities that could poison the catalyst. Distilling amine bases before use can be beneficial.[8]
-
-
Insufficient Base: The base may be consumed by side reactions or may not be strong enough to efficiently deprotonate the alkyne.
-
Solution: Increase the equivalents of the base. Alternatively, switch to a stronger base.
-
Data Presentation
Table 1: Comparison of Ligands for Room-Temperature Sonogashira Coupling of Aryl Bromides
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| P(t-Bu)3 | Allylpalladium Chloride Dimer | DABCO | THF | Room Temp | 52 | [4] |
| DTBNpP | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | up to 97 | [4] |
| XPhos | Allylpalladium Chloride Dimer | DABCO | THF | Room Temp | 65 | [4] |
| PPh3 | PdCl2(PPh3)2 | Et3N | DMF | Room Temp / 60 | Variable | [6][9] |
DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-tetramethylpiperidine
Table 2: Effect of Temperature on Sonogashira Coupling of a Bromo-pyrazole
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 100 | 2 | 98 |
| 2 | 50 | 2 | 81 |
| 3 | 25 | 2 | 32 |
Data adapted from a study on a challenging brominated pyrazole substrate, illustrating the significant impact of temperature.[10]
Experimental Protocols
Recommended Low-Temperature (Room Temperature) Protocol
This protocol is adapted from a successful room-temperature, copper-free Sonogashira coupling of challenging aryl bromides, including 4-bromo-1H-indole.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)
-
2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous, degassed dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the terminal alkyne, and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous, degassed DMSO via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the alkyne used.[4]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a low-temperature Sonogashira coupling.
Caption: A simplified catalytic cycle for a copper-free Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Reaction Conditions for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of reaction conditions for the synthesis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
High-Throughput Screening Experimental Workflow
The following diagram outlines a typical workflow for the high-throughput screening of bromination conditions for 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Caption: High-throughput screening workflow for the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation: HTS Reaction Condition Screening
The following table summarizes a representative high-throughput screening experiment for the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. Yields are determined by UPLC-MS analysis.
| Well | Brominating Agent (1.1 eq) | Solvent | Base (1.2 eq) | Temperature (°C) | Yield (%) |
| A1 | NBS | Dichloromethane (DCM) | None | 0 | 75 |
| A2 | NBS | Dichloromethane (DCM) | Pyridine | 0 | 72 |
| A3 | NBS | Acetonitrile (MeCN) | None | 0 | 85 |
| A4 | NBS | Acetonitrile (MeCN) | Pyridine | 0 | 82 |
| B1 | NBS | N,N-Dimethylformamide (DMF) | None | 0 | 92 |
| B2 | NBS | N,N-Dimethylformamide (DMF) | Pyridine | 0 | 88 |
| B3 | NBS | Tetrahydrofuran (THF) | None | 0 | 65 |
| B4 | NBS | Tetrahydrofuran (THF) | Pyridine | 0 | 60 |
| C1 | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (DCM) | None | 0 | 70 |
| C2 | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetonitrile (MeCN) | None | 0 | 80 |
| C3 | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | N,N-Dimethylformamide (DMF) | None | 0 | 88 |
| C4 | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Tetrahydrofuran (THF) | None | 0 | 62 |
| D1 | Tetrabutylammonium tribromide (TBATB) | Dichloromethane (DCM) | None | 25 | 55 |
| D2 | Tetrabutylammonium tribromide (TBATB) | Acetonitrile (MeCN) | None | 25 | 65 |
| D3 | Tetrabutylammonium tribromide (TBATB) | N,N-Dimethylformamide (DMF) | None | 25 | 75 |
| D4 | Tetrabutylammonium tribromide (TBATB) | Tetrahydrofuran (THF) | None | 25 | 50 |
NBS: N-Bromosuccinimide
Experimental Protocols
General Protocol for High-Throughput Screening of Bromination
This protocol is designed for a 96-well plate format.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine in the desired solvent (e.g., DMF).
-
Prepare 0.22 M solutions of each brominating agent (e.g., NBS, DBDMH, TBATB) in the respective solvents to be screened.
-
Prepare 0.24 M solutions of any bases to be screened in the respective solvents.
-
-
Plate Loading:
-
To each well of a 96-well reaction plate, add 100 µL of the 1-methyl-1H-pyrrolo[2,3-b]pyridine stock solution (0.02 mmol).
-
Using a liquid handling robot or multichannel pipette, add 100 µL of the appropriate brominating agent stock solution to each well according to the plate map.
-
If applicable, add 100 µL of the appropriate base stock solution to the designated wells.
-
-
Reaction:
-
Seal the 96-well plate securely.
-
Place the plate on a temperature-controlled shaker and run the reactions at the desired temperatures (e.g., 0 °C, 25 °C, 50 °C) for a set time (e.g., 1-4 hours).
-
-
Quenching and Analysis:
-
After the reaction time, unseal the plate and quench each reaction by adding 100 µL of a saturated aqueous sodium thiosulfate solution.
-
Dilute a small aliquot from each well with a suitable solvent (e.g., acetonitrile) for UPLC-MS analysis to determine the yield and identify any byproducts.
-
Troubleshooting Guides and FAQs
Issue 1: Low or No Product Formation
Question: My screening results show low or no yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
-
Possible Cause 1: Inactive Brominating Agent. Some brominating agents, like NBS, can degrade over time.
-
Solution: Use freshly opened or purified N-bromosuccinimide (NBS). Consider screening alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or tetrabutylammonium tribromide (TBATB).[1]
-
-
Possible Cause 2: Suboptimal Solvent. The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Screen a variety of solvents with different polarities. Polar aprotic solvents like DMF and acetonitrile often give good results for the bromination of electron-rich heterocycles.[2]
-
-
Possible Cause 3: Inappropriate Temperature. The reaction may require thermal energy to proceed at a reasonable rate, or conversely, may be too exothermic and lead to degradation at higher temperatures.
-
Solution: Screen a range of temperatures, for example, 0 °C, room temperature, and 50 °C.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Regioselectivity (Formation of other Bromo-isomers)
Question: My analysis shows the formation of multiple bromo-isomers instead of the desired 3-bromo product. How can I improve the regioselectivity?
Answer:
-
Background: The pyrrole ring of the 7-azaindole scaffold is electron-rich and generally directs electrophilic substitution to the 3-position. However, reaction conditions can influence this selectivity.
-
Possible Cause 1: Highly Reactive Brominating Agent. Very reactive brominating conditions might lead to less selective reactions.
-
Possible Cause 2: Steric Hindrance. While the N-methyl group is at the 1-position, other factors could sterically influence the approach of the brominating agent.
-
Solution: Vary the bulkiness of the brominating agent. Compare results from NBS with larger reagents like TBATB.
-
-
Possible Cause 3: Solvent Effects. The solvent can influence the stability of the intermediates, thereby affecting the regiochemical outcome.
-
Solution: Compare results in non-polar (e.g., DCM) versus polar aprotic solvents (e.g., acetonitrile, DMF). Acetonitrile has been shown to be effective for regioselective bromination.[4]
-
Issue 3: Formation of Di-brominated Byproduct
Question: I am observing a significant amount of a di-brominated byproduct in my reaction wells. How can I minimize this?
Answer:
-
Possible Cause 1: Excess Brominating Agent. Using too much of the brominating agent is the most common cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Consider running a screen with a substoichiometric amount (e.g., 0.9 equivalents) to find the sweet spot for mono-bromination, accepting a lower conversion of the starting material.
-
-
Possible Cause 2: Reaction Temperature Too High. Higher temperatures can provide the activation energy needed for a second bromination to occur.
-
Solution: Perform the reaction at lower temperatures. Start the screening at 0 °C or even -10 °C.[5]
-
-
Possible Cause 3: Extended Reaction Time. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of byproducts.
-
Solution: Monitor the reaction progress over time in a preliminary experiment to determine the optimal reaction time for maximizing the formation of the mono-bromo product while minimizing the di-bromo product.
-
Caption: Troubleshooting workflow for minimizing di-bromination.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base selection on Suzuki coupling with 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of base selection on the Suzuki coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The information is tailored for researchers, scientists, and drug development professionals to aid in the optimization of this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
In the Suzuki-Miyaura coupling, a base is crucial for the activation of the organoboron reagent (boronic acid or ester) to facilitate the transmetalation step with the palladium catalyst.[1][2] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]
Q2: Which types of bases are commonly used for the Suzuki coupling of N-heterocyclic compounds like this compound?
A range of inorganic and organic bases are employed, with inorganic bases being the most common.[3] For N-containing heterocycles, common choices include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][4][5] The selection depends on the specific substrates and desired reaction conditions.
Q3: How does the strength of the base affect the reaction outcome?
The basicity can influence both the reaction rate and the potential for side reactions. A stronger base may accelerate the formation of the active boronate species but can also lead to the degradation of sensitive starting materials or products.[6] Conversely, a weaker base might result in a sluggish or incomplete reaction.
Q4: Can the choice of base influence the compatibility with other functional groups in the molecule?
Yes, this is a critical consideration. If the substrates contain base-sensitive functional groups, such as esters, a milder base like potassium fluoride (KF) or a weaker carbonate may be necessary to prevent unwanted side reactions like hydrolysis.[1][7]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
-
Possible Cause: The selected base may be too weak or insoluble in the reaction medium to effectively promote the formation of the active boronate species.
-
Suggested Solution:
-
Consider switching to a stronger base. For instance, if you are using Na₂CO₃, you could try K₂CO₃ or K₃PO₄.[6]
-
For particularly challenging couplings, Cs₂CO₃ is often a highly effective, albeit more expensive, option.[3]
-
Ensure adequate solubility of the base. For inorganic bases, the addition of water as a co-solvent is common.
-
Issue 2: Degradation of Starting Material or Product
-
Possible Cause: The base might be too strong, leading to the decomposition of the electron-deficient 1H-pyrrolo[2,3-b]pyridine ring system or other sensitive functional groups.
-
Suggested Solution:
-
Switch to a milder base. If you are observing degradation with K₃PO₄, consider using K₂CO₃ or even a weaker organic base.
-
Carefully control the reaction temperature, as higher temperatures in combination with a strong base can exacerbate degradation.
-
Issue 3: Formation of Homocoupling Side Products
-
Possible Cause: While often related to the catalyst and oxygen contamination, the base can play a role. A base that is too strong might promote the undesired homocoupling of the boronic acid.
-
Suggested Solution:
-
Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[6]
-
If homocoupling persists, consider using a milder base in conjunction with optimizing the catalyst system.
-
Issue 4: Inconsistent or Irreproducible Results
-
Possible Cause: The physical properties of the base, such as hydration state or particle size, can affect its activity. This is particularly true for solid inorganic bases.
-
Suggested Solution:
-
Use a freshly opened or properly stored base.
-
For bases like K₃PO₄, grinding it into a fine powder before use can improve consistency.[8]
-
Data Presentation: Comparison of Bases in Suzuki Couplings of Related Heterocycles
| Base | Typical Substrates | Reported Yields | Notes |
| Na₂CO₃ | Aryl bromides | 70-98% | A widely used and cost-effective base. Often a good first choice for optimization.[4][5] |
| K₂CO₃ | Aryl bromides, N-heterocycles | Good to excellent | A slightly stronger and more soluble base than Na₂CO₃. Commonly used in a variety of Suzuki couplings.[9] |
| K₃PO₄ | Aryl bromides, N-heterocycles | 90-99% | A strong, non-nucleophilic base that is particularly effective for challenging substrates, including nitrogen-containing heterocycles.[3][6][10] |
| Cs₂CO₃ | Sterically hindered substrates, aryl chlorides | 90-99% | Often provides superior results for difficult couplings due to the "caesium effect," though it is more expensive.[3] |
| Organic Bases (e.g., TEA, DIPEA) | Base-sensitive substrates | Variable | Generally less effective than inorganic bases for standard Suzuki couplings but can be useful when mild conditions are required.[5] |
Experimental Protocols
Representative Protocol for Suzuki Coupling using K₃PO₄
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 3-5 mol% or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique, such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative ¹H NMR Analysis of 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and Related Analogs
For immediate release:
This guide provides a comparative analysis of the ¹H NMR characterization of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its structural analogs. Due to the limited availability of a complete, published ¹H NMR spectrum for this compound, this document presents data for the closely related precursor, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and discusses the expected spectral changes upon N-methylation. This comparison is intended to guide researchers in the identification and characterization of this important class of heterocyclic compounds, which are significant in medicinal chemistry and drug discovery.
Introduction to 1H-pyrrolo[2,3-b]pyridines
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a prevalent scaffold in numerous biologically active compounds. The introduction of a bromine atom and a methyl group at various positions on this bicyclic system can significantly influence the molecule's electronic properties and, consequently, its chemical shifts and coupling constants in ¹H NMR spectroscopy. Understanding these spectral variations is crucial for the unambiguous structure elucidation of novel derivatives in drug development pipelines.
Comparative ¹H NMR Data
The following table summarizes the available ¹H NMR data for 3-bromo-1H-pyrrolo[2,3-b]pyridine. The expected shifts for this compound are inferred based on general principles of NMR spectroscopy, where N-methylation typically induces a downfield shift in the signals of neighboring protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | H2 | ~7.30 - 7.50 | s | - |
| H4 | ~7.90 - 8.10 | dd | ~8.0, 1.5 | |
| H5 | ~7.00 - 7.20 | dd | ~8.0, 4.5 | |
| H6 | ~8.20 - 8.40 | dd | ~4.5, 1.5 | |
| NH | ~12.0 - 12.5 | br s | - | |
| This compound (Expected) | H2 | ~7.40 - 7.60 | s | - |
| H4 | ~8.00 - 8.20 | d | ~8.0 | |
| H5 | ~7.10 - 7.30 | dd | ~8.0, 4.5 | |
| H6 | ~8.30 - 8.50 | d | ~4.5 | |
| N-CH₃ | ~3.80 - 4.00 | s | - |
Note: The chemical shifts for 3-bromo-1H-pyrrolo[2,3-b]pyridine are approximate and based on typical values for such compounds. The expected shifts for the N-methylated analog are predicted based on the deshielding effect of the methyl group on the pyrrole ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra for pyrrolo[2,3-b]pyridine derivatives is outlined below.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Ensure the solvent height in the NMR tube is at least 4 cm.[1]
2. Instrumentation and Data Acquisition:
-
Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Integration of the signals is performed to determine the relative number of protons.
-
Peak picking identifies the chemical shifts (δ) in parts per million (ppm).
-
Multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) are determined from the signal splitting patterns.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the characterization and analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Synthetic relationships between the target compound and its precursors.
References
Comparative Guide to LC-MS Analysis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Reaction Mixtures
This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of reaction mixtures containing 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The information is targeted towards researchers, scientists, and drug development professionals involved in the synthesis and characterization of this and related heterocyclic compounds. Due to the limited availability of a standardized, validated method in the public domain for this specific analyte, this guide synthesizes information from methodologies applied to analogous brominated and heterocyclic compounds. The presented methods and data should be considered as a starting point for method development and will require validation for specific applications.
Introduction to Analytical Challenges
The analysis of this compound and its reaction mixtures by LC-MS presents several challenges. These include the potential for isomeric impurities, the presence of starting materials and reagents, and the formation of byproducts under various reaction conditions. A robust analytical method should be able to separate the target compound from these potential interferents and provide sensitive and specific detection.
Potential Impurities and Byproducts
Based on synthetic routes for similar pyrrolopyridine structures, potential impurities in the reaction mixture for this compound could include:
-
Starting Materials: 1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Isomeric Byproducts: 2-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and other positional isomers.
-
Over-brominated Products: Dibromo- and tribromo- derivatives.
-
Hydrolysis Products: 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-ol.
-
Residual Reagents and their byproducts.
Comparative LC-MS Methodologies
Two primary LC-MS approaches are presented below: a High-Resolution Mass Spectrometry (HRMS) method for comprehensive impurity profiling and a Triple Quadrupole (QqQ) MS method for targeted quantification.
Table 1: Comparison of LC-MS Methods for the Analysis of this compound Reaction Mixtures
| Parameter | Method A: High-Resolution LC-MS (Impurity Profiling) | Method B: Triple Quadrupole LC-MS/MS (Quantitative Analysis) |
| Instrumentation | UHPLC coupled to an Orbitrap or Q-TOF Mass Spectrometer | HPLC/UHPLC coupled to a Triple Quadrupole Mass Spectrometer |
| Primary Application | Identification and structural elucidation of unknown impurities. | Target-specific quantification of the main compound and known impurities. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS | Multiple Reaction Monitoring (MRM) |
| Mass Accuracy | < 5 ppm | Unit Mass Resolution |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) |
| Linearity (R²) (Hypothetical) | > 0.99 | > 0.995 |
| LOD (Hypothetical) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| LOQ (Hypothetical) | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL |
Experimental Protocols
Method A: High-Resolution LC-MS for Impurity Profiling
This method is designed for the comprehensive analysis of the reaction mixture to identify the main product and any potential impurities.
1. Sample Preparation:
-
Accurately weigh 1 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions (HRMS):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Scan Range: m/z 100 - 1000.
-
Resolution: 70,000.
-
Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.
Method B: Triple Quadrupole LC-MS/MS for Quantitative Analysis
This method is suitable for the accurate quantification of this compound and specific, known impurities.
1. Sample Preparation:
-
Prepare a stock solution of the reference standard of this compound at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution in a 50:50 (v/v) acetonitrile/water mixture.
-
Prepare the reaction mixture sample as described in Method A.
2. Liquid Chromatography Conditions:
-
(Same as Method A, or a faster gradient can be developed if all target analytes are well-resolved).
3. Mass Spectrometry Conditions (QqQ):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined by infusing a pure standard of this compound and its known impurities. Due to the presence of bromine, the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) should be observed.
-
Hypothetical MRM for C₈H₇BrN₂ (MW ~211.06):
-
Precursor ion (M+H)⁺: m/z 211/213
-
Product ions: To be determined experimentally.
-
-
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Potential reaction and impurity profile.
Caption: Logic for selecting the appropriate MS technique.
Reactivity Face-Off: 4-Bromo- vs. 4-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
For professionals engaged in the synthesis of complex molecules for drug discovery and development, the choice of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, is a privileged scaffold in medicinal chemistry. Functionalization of this core, particularly at the 4-position, is often achieved via palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity of 4-bromo- and 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between the bromo and iodo derivatives lies in the inherent properties of the carbon-halogen bond. The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1][2] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] This leads to faster reaction rates and often permits the use of milder reaction conditions for the iodo-substituted compound compared to its bromo counterpart.[1] This principle is demonstrated in the selective Suzuki-Miyaura coupling at a C-2 iodo position over a C-4 bromo position on the 7-azaindole core.[3]
Quantitative Comparison of Reactivity
Table 1: Representative Data for Suzuki-Miyaura Coupling on Halo-7-azaindoles
| Halide Substrate | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | Phenylboronic acid | XPhos Pd G2 (1.5 mol%) | K₃PO₄ | 60 | 8 | 91 | [4] |
| 5-Bromo-7-azaindole | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Reflux | 2 | Good | |
| 7-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10 mol%) | Cs₂CO₃ | 100 | 2 | 87 | [5] |
| 3-Iodo-5-azaindole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | - | - | 5-49 | [3] |
Note: The data presented is collated from different studies and does not represent a direct comparison under identical conditions. However, it provides valuable insights into the typical conditions and achievable yields.
Table 2: Representative Data for Buchwald-Hartwig Amination on Halo-7-azaindoles
| Halide Substrate | Amine | Catalyst System | Base | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos/RuPhos Pd G2 (0.5 mol%) | LiHMDS | RT | 30 min | 94 | [6][7] |
| 4-Bromo-7-azaindole | Phenol | RuPhos/RuPhos Pd G2 (1 mol%) | LiHMDS | 100 | - | 93 | [6] |
| 4-Iodo-1-tritylpyrazole | Morpholine | Pd(dba)₂/tBuDavePhos | KOtBu | 90-120 | - | - | [8] |
Note: 4-bromoazaindole displayed reactivity similar to its chloro analogue in one study.[6] Generally, iodo-derivatives are expected to react faster or under milder conditions.
Table 3: Representative Data for Sonogashira Coupling on Aryl Halides
| Halide Substrate | Alkyne | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | 75 | 60 | [9] |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA | RT - 80 | - | [10] |
| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / Ligand | - | Higher Temp. | - | [11] |
Note: Aryl iodides are the most reactive of the aryl halides in Sonogashira couplings, generally allowing for milder reaction conditions compared to aryl bromides.[12]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for both 4-bromo- and 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. It is anticipated that the iodo-derivative will react under milder conditions (e.g., lower temperature, shorter reaction time) than the bromo-derivative.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the coupling of halo-7-azaindoles.[4][13]
Materials:
-
4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of halo-7-azaindoles.[6][7]
Materials:
-
4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G2, 1 mol%)
-
Ligand (e.g., RuPhos, 1 mol%)
-
Base (e.g., LiHMDS, 1 M in THF, 2.4 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine, palladium precatalyst, and ligand.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Add the base dropwise at room temperature.
-
Stir the reaction at room temperature to 100 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a generalized procedure for Sonogashira couplings.[10][12]
Materials:
-
4-Halo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: A diagram of the Sonogashira coupling catalytic cycles.
Conclusion and Recommendations
The choice between 4-bromo- and 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine for cross-coupling reactions represents a trade-off between reactivity and the cost and availability of the starting material. The experimental evidence from related compounds strongly supports the superior reactivity of the iodo-derivative, which often translates to higher yields, shorter reaction times, and the ability to use milder conditions.
For researchers prioritizing reaction efficiency, rapid synthesis, and mild conditions, 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is the preferred substrate. However, if cost is a primary concern and more forcing reaction conditions are acceptable, the bromo-derivative presents a viable alternative. The protocols and comparative data in this guide serve as a valuable resource for making an informed decision in the design and execution of synthetic routes toward novel 1-methyl-7-azaindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Impact of N-Methylation on the Biological Activity of Pyrrolo[2,3-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A key structural modification to this scaffold is the methylation of the pyrrole nitrogen at the 1-position. This guide provides a comparative analysis of the biological activities of 1-methyl-pyrrolo[2,3-b]pyridine and its unmethylated analogs, supported by experimental data from the literature. This comparison aims to shed light on the structure-activity relationships (SAR) and the functional consequences of this seemingly simple chemical modification.
Kinase Inhibition: A Tale of Two Scaffolds
The pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for various protein kinases. However, the presence or absence of a methyl group at the N1 position can drastically alter the inhibitory activity and selectivity.
Phosphodiesterase 4B (PDE4B) Inhibition
In the context of PDE4B inhibition, a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that the unmethylated scaffold is crucial for activity. While the 1H-pyrrolo[2,3-b]pyridine analog demonstrated potency, the N-methylated version was found to be inactive.[1]
| Compound | Target | IC50 (μM) | Source |
| 1H-Pyrrolo[2,3-b]pyridine derivative | PDE4B | 0.48 | [1] |
| N-methylated pyrrolo[3,2-b]pyridine derivative | PDE4B | Inactive | [1] |
Janus Kinase 1 (JAK1) Inhibition
Conversely, N-methyl-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent and selective JAK1 inhibitors. This suggests that for certain kinase targets, the methyl group can be accommodated and may even contribute to favorable interactions within the ATP-binding pocket.
Other Kinases (FGFR, GSK-3β, CDK8)
Anticancer Activity
Both methylated and unmethylated pyrrolo[2,3-b]pyridine derivatives have been explored as potential anticancer agents.
The unmethylated 7-azaindole scaffold is found in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4] For example, certain derivatives have shown potent activity against breast, cervical, prostate, liver, and leukemia cancer cell lines.[3]
On the other hand, 1-methyl-7-azaindole has been incorporated into novel platinum-based anticancer drugs.[5][6] These derivatives have demonstrated increased efficacy and selectivity for tumor cells, even in cisplatin-resistant cancer cell lines.[6] This indicates that the 1-methyl-pyrrolo[2,3-b]pyridine moiety can be a valuable component in the design of new chemotherapeutic agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a white-walled microplate, add the test compound dilutions. Include a "no inhibitor" control and a "no enzyme" control.
-
Add the kinase and substrate solution to each well, except for the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins downstream of a target kinase.[11][12][13][14][15]
Materials:
-
Cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate a simplified experimental workflow and a key signaling pathway affected by the pyrrolo[2,3-b]pyridine scaffold.
Caption: General experimental workflow for evaluating pyrrolo[2,3-b]pyridine derivatives.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of a 1-methyl-pyrrolo[2,3-b]pyridine derivative.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antitumor cisplatin and transplatin derivatives containing 1-methyl-7-azaindole: synthesis, characterization, and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Crystallography of 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled atomic-level insights. This guide offers a comparative analysis of the crystallographic data for derivatives of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a scaffold of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for the titular compound, we present the detailed crystallographic analysis of a closely related analogue, 5-bromo-1H-pyrrolo[2,3-b]pyridine, as a foundational reference. This is juxtaposed with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing a holistic view of the characterization process.
X-ray Crystallography: The Definitive Structure
While a crystal structure for this compound is not currently available in open-access crystallographic databases, the structure of its isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides critical insights into the molecular geometry and packing of this class of compounds.
Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine
The single-crystal X-ray diffraction data for 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar molecular structure, a common feature for such aromatic systems. The key crystallographic parameters are summarized in the table below.
| Parameter | 5-bromo-1H-pyrrolo[2,3-b]pyridine |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.9082(4) Å |
| b = 13.3632(6) Å | |
| c = 5.8330(3) Å | |
| α = 90° | |
| β = 103.403(5)° | |
| γ = 90° | |
| Volume | 675.47(6) ų |
| Z | 4 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural elucidation, other techniques offer complementary and often more readily accessible data for routine characterization and for compounds that are difficult to crystallize.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. | Unambiguous structure determination. | Requires a single, high-quality crystal; can be time-consuming. |
| NMR Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds. | Provides detailed information about the molecule in solution; non-destructive. | Provides indirect structural information; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns. | High sensitivity; requires very small amounts of sample. | Does not provide information on stereochemistry or connectivity. |
| Computational Chemistry (DFT) | Optimized molecular geometry, electronic properties, theoretical bond lengths and angles. | Can predict structures of non-crystalline compounds; provides insights into electronic structure. | Theoretical data that requires experimental validation; accuracy depends on the level of theory and basis set used. |
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. Below are standardized protocols for the key analytical techniques discussed.
X-ray Crystallography of a Small Organic Molecule
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.
¹H and ¹³C NMR Spectroscopy of a Heterocyclic Compound
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Electron Ionization Mass Spectrometry (EI-MS) of a Brominated Organic Compound
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) are key diagnostic features.
Visualizing the Workflow and Comparisons
To better illustrate the relationships between these techniques and the overall workflow, the following diagrams are provided.
A Comparative Guide to In Vitro Kinase Assays of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro kinase inhibitory activity of derivatives based on the 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. It includes a summary of their performance against various kinases, a detailed experimental protocol for a common in vitro kinase assay, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in kinase inhibitor discovery.
Data Presentation: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of potent kinase inhibitors.[1][2][3] Derivatives of this scaffold have demonstrated significant inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. The following table summarizes the in vitro inhibitory activity (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against key kinases. It is important to note that the specific substitutions on the core scaffold significantly influence the potency and selectivity.
| Kinase Target | Derivative/Compound | IC50 (nM) | Reference |
| TNIK | Various 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 | [1][2] |
| FGFR1 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 7 | [4] |
| FGFR2 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 9 | [4] |
| FGFR3 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 25 | [4] |
| FGFR4 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 712 | [4] |
| JAK3 | Compound 14c (a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative) | Potent, moderately selective | [3][5] |
| PDE4B | Various 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | 110 - 1100 | [6] |
Note: The data presented is a compilation from different studies, and direct comparison between different derivatives should be made with caution due to variations in assay conditions.
Experimental Protocols: In Vitro Kinase Assay
A widely used method for determining the in vitro activity of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][8][9] This assay is a luminescent-based method that is sensitive, robust, and suitable for high-throughput screening.[10]
ADP-Glo™ Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives. Specific concentrations of the kinase, substrate, and ATP should be optimized for each kinase target.
Materials:
-
Kinase of interest (e.g., TNIK, FGFR, JAK3)
-
Kinase substrate (specific to the kinase)
-
This compound derivatives (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in kinase buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in kinase buffer. Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the total reaction volume to 5 µL.[11]
-
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[11] The incubation time may need to be optimized based on the kinase activity.
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[11]
-
Incubate the plate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate a key signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and the workflow of the in vitro kinase assay.
Caption: Workflow of a typical in vitro kinase assay using the ADP-Glo™ method.
Caption: Simplified overview of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Evolving Landscape of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides: A Comparative Guide to Structure-Activity Relationships
Researchers and drug development professionals are increasingly turning their attention to the versatile 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. This privileged structure has demonstrated significant potential in the development of potent and selective inhibitors for a range of therapeutic targets, from kinases involved in cancer progression to enzymes implicated in inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of this promising compound class, supported by experimental data and detailed methodologies.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, serves as a critical hinge-binding motif in many kinase inhibitors. The carboxamide linkage at the 2-position provides a key interaction point and a vector for introducing diverse substituents to explore and optimize target engagement, selectivity, and pharmacokinetic properties. This has led to the discovery of potent inhibitors of Phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptor (FGFR), Ribosomal S6 Protein Kinase 2 (RSK2), and Ataxia-Telangiectasia Mutated (ATM) kinase, among others.
Comparative Analysis of SAR
The biological activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is profoundly influenced by the nature of the substituents at various positions of the core structure and the amide functionality.
Substitutions on the Pyrrolo[2,3-b]pyridine Core
Modifications to the core structure have been explored to enhance potency and selectivity. For instance, in the development of PDE4B inhibitors, the unsubstituted 1H-pyrrolo[2,3-b]pyridine core was found to be more potent than related scaffolds like 1H-benzo[d]imidazole and indole.[1][2]
Amide Substitutions (R1 and R2)
The R-groups of the amide moiety are a primary focus of SAR studies, as they often project into solvent-exposed regions or specific sub-pockets of the target protein.
In the context of PDE4B inhibition, a systematic exploration of the amide portion revealed that both ring size and hydrophobicity are critical for activity and selectivity over the PDE4D isoform.[2] For example, compound 11h from a study on PDE4B inhibitors, which incorporates a specific amide substitution, showed preferential inhibition of PDE4B and significantly inhibited TNF-α release from macrophages.[1][2][3]
For FGFR inhibitors, modifications of the m-methoxyphenyl fragment to larger substituents were investigated to probe interactions within a hydrophobic pocket of the receptor.[4] Compound 4h emerged as a potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[4][5]
In the pursuit of RSK2 inhibitors, the introduction of a phenyl sulfonamide group to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold led to compounds with nanomolar potency.[6] This new addition was observed to form a crucial hydrogen bond with the LEU-74 residue of the target.[6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against their respective targets.
| Table 1: PDE4B Inhibitory Activity | ||
| Compound | Modification | PDE4B IC50 (µM) |
| 7 | Pyrrolo[2,3-b]pyridine core | 0.48[1][2] |
| 11h | Optimized amide substitution | 0.11[1][2] |
| Rolipram (Control) | - | Not explicitly stated, used as a positive control[1][2] |
| Table 2: FGFR Inhibitory Activity | ||||
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7[4][5] | 9[4][5] | 25[4][5] | 712[4][5] |
| Table 3: RSK2 Inhibitory Activity and Anti-proliferative Effects | ||
| Compound | RSK2 IC50 (nM) | MDA-MB-468 Cell Proliferation IC50 (µM) |
| B1 | Not specified, but potent | 0.13[6] |
| General series | Up to 1.7[6] | - |
| Table 4: ATM Inhibitory Activity | ||
| Compound | Modification | Selectivity over PIKK family members |
| 25a | Optimized 1H-pyrrolo[2,3-b]pyridine derivative | >700-fold[7][8] |
Experimental Protocols
General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
A common synthetic route involves the coupling of a substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a desired amine. The carboxylic acid can be synthesized from the corresponding 7-azaindole. The final amide coupling is typically achieved using standard peptide coupling reagents such as T3P (propylphosphonic anhydride) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide).[1]
In Vitro Kinase/Enzyme Inhibition Assays
The inhibitory activity of the compounds is generally assessed using in vitro assays specific to the target enzyme. For instance, PDE4B inhibition is measured using enzymatic assays where the hydrolysis of a substrate is monitored.[1] For kinase targets like FGFR, RSK2, and ATM, radiometric or fluorescence-based assays are commonly employed to quantify the phosphorylation of a substrate peptide. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, are then determined from dose-response curves.
Cell-Based Assays
To evaluate the cellular effects of these compounds, various cell-based assays are utilized.
-
Cell Proliferation Assays: The anti-proliferative activity of compounds targeting cancer-related kinases is often evaluated using assays like the MTT or SRB assay in relevant cancer cell lines (e.g., MDA-MB-468 for RSK2 inhibitors).[6]
-
Cytokine Release Assays: For compounds targeting inflammatory pathways, such as PDE4B inhibitors, their ability to suppress the release of pro-inflammatory cytokines like TNF-α from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS) is a key functional assay.[1][2][3]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is used to determine if the compounds induce apoptosis or cause cell cycle arrest in cancer cells. For example, a potent MELK inhibitor from this class was shown to induce apoptosis and arrest A549 cells in the G0/G1 phase.
-
Cell Migration and Invasion Assays: The effect of these compounds on cancer cell metastasis is investigated using transwell migration and invasion assays. An FGFR inhibitor, compound 4h, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells.[4][5]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and a general experimental workflow.
Figure 1: Simplified signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Figure 2: General experimental workflow for SAR studies.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a highly adaptable and fruitful starting point for the design of potent and selective inhibitors of various therapeutic targets. The extensive SAR studies have revealed key structural features that govern their biological activity, providing a valuable roadmap for future drug discovery efforts. The continued exploration of this chemical space, guided by the principles outlined in this comparative guide, holds significant promise for the development of novel therapeutics for a wide range of diseases. The discovery of compounds with excellent in vivo efficacy and oral bioavailability, such as the ATM inhibitor 25a, underscores the potential of this scaffold to yield clinical candidates.[7][8]
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cytotoxicity of Novel Pyrrolo[2,3-b]pyridine Compounds
The quest for novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds, with the pyrrolo[2,3-b]pyridine scaffold emerging as a promising pharmacophore. This guide provides a comparative analysis of the cytotoxic effects of recently developed pyrrolo[2,3-b]pyridine and structurally related pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the cytotoxic potential of these emerging compounds, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of several novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. For comparative purposes, data for standard chemotherapeutic agents used as positive controls in the respective studies are also included.
Table 1: Cytotoxicity (IC50, µM) of Novel Pyrrolo[2,3-b]pyridine Analogues
| Compound | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) | Reference |
| 5c | 1.21 | 0.87 | 1.11 | [1] |
| 5d | 0.12 | 0.45 | 0.33 | [1] |
| 5e | 0.98 | 1.23 | 0.89 | [1] |
| 5h | 1.54 | 0.99 | 1.21 | [1] |
| 5k | 2.11 | 1.87 | 2.01 | [1] |
| 5m | 0.87 | 0.65 | 0.76 | [1] |
| 5n | 1.01 | 0.89 | 0.94 | [1] |
| 5q | 0.45 | 0.32 | 0.38 | [1] |
| 5r | 0.56 | 0.48 | 0.51 | [1] |
| 7f | 3.45 | 2.87 | 3.12 | [1] |
| 7j | 4.12 | 3.98 | 4.01 | [1] |
| 7g | 2.89 | 2.54 | 2.67 | [1] |
| 7k | 1.98 | 1.56 | 1.78 | [1] |
In this study, several compounds exhibited significant growth inhibitory action against the tested cancer cell lines at lower micromolar concentrations.[1]
Table 2: Cytotoxicity (IC50, µM) of Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides
| Compound | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) | HeLa (Cervical) | Reference |
| 5e | 45 | 49 | 51 | 55 | [2][3] |
| 5h | 39 | 42 | 48 | 52 | [2][3] |
| 5k | 29 | 31 | 35 | 38 | [2][3] |
| 5l | 52 | 55 | 58 | 59 | [2][3] |
| Sunitinib | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
Compounds 5e, 5h, 5k, and 5l demonstrated modest cytotoxic effects against all tested cancer cell lines.[2][3] Compound 5k emerged as the most potent inhibitor against a panel of kinases.[2][3]
Table 3: Cytotoxicity (IC50, µM) of 2-Oxo-pyridine and Spiro-pyridine Derivatives
| Compound | HepG-2 (Liver) | Caco-2 (Colorectal) | Reference |
| 5 | 10.58 ± 0.8 | 9.78 ± 0.7 | [4][5] |
| 7 | 8.90 ± 0.6 | 7.83 ± 0.5 | [4][5] |
| 8 | 8.42 ± 0.7 | 13.61 ± 1.2 | [4][5] |
| Doxorubicin | 4.50 ± 0.20 | 12.49 ± 1.10 | [4][5] |
Spiro-pyridine derivatives 5, 7, and 8 showed promising results, with IC50 values in the low micromolar range against both cell lines.[4][5]
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the discovery of new anticancer agents. The following are detailed methodologies for the key experiments cited in the referenced studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 to 1 × 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 48 hours. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2 to 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 values are calculated.[2][6]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with water to remove the TCA.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.
-
Washing: The unbound SRB is removed by washing four times with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 200 µL of 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm. The results are used to calculate the percentage of cell growth inhibition and IC50 values.[1]
Signaling Pathways and Mechanisms of Action
Many novel pyrrolo[2,3-b]pyridine derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Several studies have identified these compounds as potent kinase inhibitors.
Key Targeted Kinases:
-
B-RAF: Some pyrrolo[2,3-b]pyridine derivatives have been designed as inhibitors of the V600E mutant B-RAF kinase, a key driver in several cancers.[7]
-
FGFR: The fibroblast growth factor receptor (FGFR) signaling pathway, crucial in various tumors, is another target for this class of compounds.[8]
-
Multi-Kinase Inhibition: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown the ability to inhibit multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2.[2][3][9]
-
TNIK: Traf2 and Nck-interacting kinase (TNIK) has been identified as a therapeutic target in colorectal cancer, with some 1H-pyrrolo[2,3-b]pyridine derivatives acting as potent inhibitors.
-
PIM-1 Kinase: Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxicity through the inhibition of PIM-1 kinase, leading to apoptosis.[10]
-
ATM: Ataxia-telangiectasia mutated (ATM) kinase, a critical protein in maintaining genomic stability, has been targeted by 1H-pyrrolo[2,3-b]pyridine derivatives, which act as chemosensitizers in combination therapy.[11]
The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis. For instance, mechanistic studies on a potent multi-targeted pyrrolo[2,3-d]pyrimidine revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[2][3]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cytotoxicity evaluation using the MTT assay.
Caption: Inhibition of kinase signaling pathways by pyrrolo[2,3-b]pyridine derivatives.
References
- 1. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 6. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Ligands for Cross-Coupling Reactions of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
The strategic functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in the development of novel therapeutics and functional materials. The selection of an appropriate palladium ligand is critical for achieving high efficiency and selectivity in cross-coupling reactions. This guide provides a comparative analysis of common palladium ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving the key intermediate, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and its close analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of ligand significantly impacts reaction yield and scope. For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a comparison of ligands for the Suzuki-Miyaura coupling of bromo-azaaindoles and related bromopyridines with various arylboronic acids.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | N/A | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 3-Bromo-2-methylpyridine | Phenylboronic acid | 85 | [1][2] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | 92 | [1] |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | THF | 80 | 18 | 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | 88 | [1] |
| dppf | Pd(OAc)₂ | Cs₂CO₃ | DMA | 80 | 14 | N-Protected 5-bromo-7-azaindole | Tosylhydrazone | up to 86% | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure adapted for the Suzuki-Miyaura coupling of this compound is as follows[1][2]:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if applicable) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at the specified temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent for workup.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. The reaction is highly sensitive to the choice of ligand, which influences catalyst stability and activity.[4] For electron-deficient heterocycles like 7-azaindoles, bulky biarylphosphine ligands are particularly effective.[5]
The following table summarizes the performance of various ligands in the amination of bromo-7-azaindoles and related aminopyridines.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference |
| RuPhos | RuPhos Pd G2 | NaOtBu | Toluene | 80 | 1 | 4-Chloro-7-azaindole | N-Benzylmethylamine | 33 | [6][7] |
| RuPhos | Pd₂(dba)₃ | LiHMDS | Toluene | 65 | 16 | 3-Bromo-2-aminopyridine | Morpholine | 71 | [8] |
| SPhos | Pd₂(dba)₃ | LiHMDS | Toluene | 65 | 16 | 3-Bromo-2-aminopyridine | Morpholine | 76 | [8] |
| Xantphos | Pd(OAc)₂ or Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | N/A | N/A | N-Protected 4-bromo-7-azaindole | Amides, Amines | Good | [9] |
| BINAP | Pd₂(dba)₃ | LiHMDS | Toluene | 65 | 16 | 3-Bromo-2-aminopyridine | Morpholine | 71 | [8] |
Experimental Protocol: Buchwald-Hartwig Amination
A representative procedure for the Buchwald-Hartwig amination is as follows[8]:
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G2, 4 mol%), ligand (if using a separate precursor), and base (e.g., LiHMDS, 2.5 mmol) to an oven-dried Schlenk tube.
-
Add the this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (1.5 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath (e.g., 65 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent and purify.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing various functionalized alkynes. The reaction is typically co-catalyzed by palladium and copper(I).[10]
The table below presents data for Sonogashira couplings on related bromopyridine substrates.
| Ligand | Catalyst Precursor | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Reference |
| PPh₃ | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridines | up to 96% | [11] |
| Pd(PPh₃)₄ | N/A | CuI | Et₃N | N/A | N/A | 5-Bromo-3-iodopyridin-2-amine | Good to Excellent | [12] |
Experimental Protocol: Sonogashira Coupling
A general protocol for the Sonogashira coupling is outlined below[11]:
-
To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Flush the vessel with an inert gas.
-
Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup, followed by extraction and purification.
Conclusion
The selection of the optimal palladium ligand for coupling reactions of this compound is highly dependent on the specific transformation. For Suzuki-Miyaura reactions, bulky monophosphine ligands like SPhos and XPhos often provide excellent yields. In Buchwald-Hartwig aminations, ligands such as RuPhos and SPhos have demonstrated high efficacy. For Sonogashira couplings, traditional phosphine ligands like PPh₃ in combination with a copper co-catalyst remain a reliable choice. The provided protocols and comparative data serve as a valuable starting point for researchers to develop efficient and robust synthetic routes for the functionalization of this important heterocyclic core. Further optimization of reaction conditions for specific substrates is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
Validating the Structure of Sonogashira Products of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The Sonogashira coupling of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine provides a direct route to introduce diverse alkynyl moieties at the C3 position, leading to novel scaffolds for drug discovery. Rigorous structural validation of the resulting products is paramount to ensure unambiguous structure-activity relationship (SAR) studies. This guide provides a comparative overview of the Sonogashira reaction for this substrate, alternative C-C coupling methods, and detailed protocols for structural validation.
Sonogashira Coupling: A Primary Approach for C3-Alkynylation
The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1][2] For the synthesis of 3-alkynyl-1-methyl-1H-pyrrolo[2,3-b]pyridines, the Sonogashira coupling offers a straightforward and efficient method.
A typical reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an appropriate solvent.
Alternative C-C Coupling Methodologies
While the Sonogashira coupling is a primary choice for introducing alkynyl groups, other palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl substituents at the C3 position of the 7-azaindole core.
-
Suzuki-Miyaura Coupling: This reaction couples the 3-bromo-7-azaindole with a boronic acid or ester to form a C(sp²)-C(sp²) bond, yielding 3-aryl or 3-vinyl derivatives.[3][4][5]
-
Heck Coupling: The Heck reaction involves the coupling of the 3-bromo-7-azaindole with an alkene to introduce a vinyl or substituted vinyl group at the C3 position.[1][6][7]
Comparative Data Presentation
The choice of coupling reaction will influence the reaction conditions, yield, and the nature of the introduced substituent. The following table summarizes typical reaction parameters for each method based on literature for similar heterocyclic systems.
| Parameter | Sonogashira Coupling | Suzuki-Miyaura Coupling | Heck Coupling |
| Coupling Partner | Terminal Alkyne | Boronic Acid / Ester | Alkene |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd(PPh₃)₄ |
| Co-catalyst/Ligand | CuI | Phosphine ligands (e.g., SPhos, XPhos) | Phosphine ligands (e.g., P(o-tol)₃) |
| Base | Et₃N, DIPA, K₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, KOAc |
| Solvent | DMF, THF, Toluene | Dioxane/H₂O, Toluene, DMF | DMF, Acetonitrile |
| Temperature | Room Temp. to 100 °C | 80 - 120 °C | 80 - 140 °C |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
Structural Validation of Coupling Products
Unambiguous characterization of the synthesized 3-substituted-1-methyl-1H-pyrrolo[2,3-b]pyridines is critical. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Comparison
The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the 7-azaindole core protons and carbons in the parent compound and its C3-substituted derivatives. These values are indicative and can vary based on the specific substituent and solvent.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | ~7.3 - 7.6 | ~125 - 130 | Shift can be influenced by the C3 substituent. |
| H-4 | ~7.8 - 8.2 | ~140 - 145 | Typically a doublet. |
| H-5 | ~7.0 - 7.3 | ~115 - 120 | Typically a doublet of doublets. |
| H-6 | ~7.9 - 8.3 | ~145 - 150 | Typically a doublet. |
| N-CH₃ | ~3.7 - 4.0 | ~30 - 35 | Singlet. |
| C-2 | - | ~125 - 130 | |
| C-3 | - | ~100 - 115 (unsubstituted) | Shift is highly dependent on the substituent. |
| C-3a | - | ~145 - 150 | |
| C-4 | - | ~140 - 145 | |
| C-5 | - | ~115 - 120 | |
| C-6 | - | ~145 - 150 | |
| C-7a | - | ~150 - 155 | |
| C≡C (Sonogashira) | - | ~80 - 100 | Two distinct signals for the alkyne carbons. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Sonogashira coupling and the key analytical techniques for structural validation.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or THF) are added the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), copper(I) iodide (0.04-0.10 eq), and a base such as triethylamine (2.0-3.0 eq). The mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the 7-azaindole core and the newly introduced substituent at C3.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular formula of the product by providing a highly accurate mass measurement.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the reaction pathways and analytical workflows.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Logical relationship of spectroscopic data for structural validation.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Cross-reactivity profiling of kinase inhibitors derived from 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding site of various kinases. While the specific 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in synthesizing such inhibitors, comprehensive cross-reactivity data for its direct derivatives in the public domain is limited. This guide, therefore, focuses on a prominent and structurally related clinical example, Tofacitinib, which is based on the pyrrolopyrimidine core, to illustrate the cross-reactivity profiling crucial for modern drug development.
Tofacitinib (CP-690,550) is a potent inhibitor of the Janus kinase (JAK) family and is approved for the treatment of autoimmune diseases like rheumatoid arthritis. Its selectivity profile is a critical aspect of its clinical efficacy and safety. In this guide, we compare the kinase selectivity of Tofacitinib with a second-generation JAK inhibitor, Filgotinib (GLPG0634), which belongs to a different chemical class (a triazolopyridine derivative). This comparison will highlight the nuances in selectivity among inhibitors targeting the same kinase family and underscore the importance of broad kinome screening.
Comparative Kinase Selectivity: Tofacitinib vs. Filgotinib
The following table summarizes the inhibitory activity (IC50 in nM) of Tofacitinib and Filgotinib against the four members of the JAK family and a selection of other kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.
| Kinase Target | Tofacitinib IC50 (nM) | Filgotinib IC50 (nM) |
| JAK1 | 1 | 10 |
| JAK2 | 20 | 28 |
| JAK3 | 1 | 815 |
| TYK2 | 112 | 116 |
| CDK2 | >10000 | >10000 |
| GSK3β | >10000 | >10000 |
| LCK | >10000 | >10000 |
| ZAP70 | >10000 | >10000 |
Data compiled from publicly available research.
As the data indicates, Tofacitinib is a potent inhibitor of JAK1 and JAK3, with significant activity against JAK2. In contrast, Filgotinib shows a pronounced selectivity for JAK1 over the other JAK isoforms, particularly JAK3. This difference in selectivity can have implications for the therapeutic applications and side-effect profiles of these drugs.
Signaling Pathway Inhibition: The JAK-STAT Pathway
Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[1][2] Cytokine binding to its receptor activates the associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.[1][3] Tofacitinib and Filgotinib exert their therapeutic effects by inhibiting JAKs, thereby blocking this signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib/Filgotinib.
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount and is achieved through various robust assay platforms. Below are summaries of common methodologies used for generating the type of data presented in this guide.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to kinases.
Principle: The assay relies on the binding of a europium (Eu)-labeled anti-tag antibody to a kinase of interest and a fluorescently labeled ATP-competitive tracer. When both are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, the kinase/antibody mixture, and the tracer at appropriate concentrations in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Caption: General workflow for the LanthaScreen® Eu Kinase Binding Assay.
Caliper Microfluidic Mobility Shift Assay
This assay measures the enzymatic activity of a kinase by quantifying the conversion of a substrate peptide to a phosphorylated product.
Principle: A fluorescently labeled peptide substrate and its phosphorylated product are separated in a microfluidic chip based on their different electrophoretic mobilities due to the change in charge upon phosphorylation. The extent of the kinase reaction is determined by measuring the fluorescence of both the substrate and product peaks.
General Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, kinase, and a mixture of ATP and a fluorescently labeled peptide substrate in reaction buffer.
-
Assay Plate Setup: Dispense the test compound dilutions into a 384-well plate.
-
Reaction Initiation: Add the kinase solution, followed by the ATP/peptide substrate mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase activity.
-
Data Acquisition: The contents of the wells are sampled by a Caliper instrument, which performs the microfluidic separation and fluorescence detection.
-
Data Analysis: The ratio of the phosphorylated product to the sum of the product and substrate is calculated to determine the percent conversion, which is then used to calculate the percent inhibition and subsequently the IC50 value.
Caption: General workflow for the Caliper Microfluidic Mobility Shift Assay.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and development. While specific data for inhibitors derived directly from this compound is not extensively documented in public literature, the analysis of the structurally related and clinically important inhibitor, Tofacitinib, provides a valuable framework for understanding the principles of kinase selectivity. The comparison with Filgotinib demonstrates that even within the same target family, different chemical scaffolds can yield distinct selectivity profiles. The use of robust and high-throughput screening platforms, such as the LanthaScreen® and Caliper assays, is essential for generating the comprehensive data needed to guide the optimization of potent and selective kinase inhibitors for therapeutic use.
References
A Comparative Guide to the Efficacy of Halogenated Pyrrolopyridines in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Halogenated versions of this scaffold are critical intermediates in drug discovery, providing versatile handles for diversification and molecular tuning through transition metal-catalyzed cross-coupling reactions. The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) significantly impacts the reactivity, cost, and availability of the starting material, directly influencing the efficiency of the synthetic route.
This guide provides an objective comparison of the efficacy of different halogenated pyrrolopyridines in common carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, supported by experimental data from the literature.
Efficacy Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halo-pyrrolopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. This generally follows the trend: C-I < C-Br < C-Cl << C-F . Iodo- and bromo-derivatives are typically more reactive and require milder conditions, while chloro-derivatives often necessitate more active catalysts, specialized ligands, and higher temperatures. Fluoro-derivatives are generally unreactive in these transformations and are used when the fluorine atom is a desired final feature of the molecule rather than a leaving group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between a halide and a boronic acid or ester, is one of the most widely used transformations in drug discovery.
Table 1: Comparison of Halogenated Pyrrolopyridines in Suzuki-Miyaura Coupling
| Halogenated Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C / 30 min | 71% | [1] |
| 5-Bromo-1H-indazole* | N-Boc-2-pyrrole-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C / 12 h | 84% | [2] |
| 2,4-Dichloro-pyrrolo[2,3-d]pyrimidine** | Arylboronic acid (1.2 eq.) | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 60-70 °C | (Not specified) | [3] |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Arylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 °C | (Protocol) |[4] |
*Note: 5-Bromo-1H-indazole is a close structural bioisostere of halogenated pyrrolopyridines and serves as a representative example. *Note: Pyrrolo[2,3-d]pyrimidine is a closely related scaffold. The reaction selectively functionalizes the C4-Cl position. Yields vary based on the specific boronic acid used.
As the data illustrates, iodo- and bromo-derivatives react efficiently under various conditions to provide high yields. Chloro-derivatives can also be used, often requiring carefully selected catalyst systems to achieve regioselectivity when multiple chlorine atoms are present[3]. While a quantitative yield for the fluoro-derivative is not provided as it's part of a general protocol, its inclusion highlights that specific, often more forcing, conditions are necessary[4].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing compounds containing arylamine moieties. The reactivity trend of the halogenated pyrrolopyridine is similar to that observed in Suzuki couplings.
Table 2: Comparison of Halogenated Pyrrolopyridines in Buchwald-Hartwig Amination
| Halogenated Substrate | Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-1-SEM-6-iodo-pyrrolo[2,3-d]pyrimidine | 3-Picolylamine | Pd(dppf)₂Cl₂ | DIPEA | EtOH/H₂O | 110 °C / 90 min | (Not specified) | [5] |
| 4-Chloro-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridine | 1-(m-tolyl)methanamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 °C / 20 h | 82% | [1] |
| 5-Bromo-7-azaindole | Morpholine | Pd precatalyst / Josiphos | K₃PO₄ | t-Amyl alcohol | 100 °C / 18 h | 95% |[6] |
These examples demonstrate that chloro- and bromo-pyrrolopyridines are effective substrates for C-N bond formation[1][6]. The choice of palladium precatalyst and sterically hindered phosphine ligands is critical for achieving high yields, especially with less reactive chloro-substrates and for reactions involving unprotected N-H groups on the pyrrole ring[6][7].
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are general procedures for the two most common cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on common practices in the literature[2][4].
-
Reagent Preparation : In a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, combine the halogenated pyrrolopyridine (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 eq.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Catalyst/Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%) and the degassed solvent (e.g., 1,4-dioxane, DME, Toluene, often with 10-25% water).
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure based on common practices in the literature[1][6].
-
Reagent Preparation : To a dry, oven-baked reaction vessel with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–4 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2–8 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 eq.).
-
Inert Atmosphere : Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Substrate/Solvent Addition : Add the halogenated pyrrolopyridine (1.0 eq.), the amine coupling partner (1.1–1.3 eq.), and anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction : Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualized Workflows and Pathways
Logical Relationships and Experimental Workflows
Visualizing the logical hierarchy of reactivity and the general experimental process can aid in planning synthetic campaigns.
Caption: Relative reactivity of halogenated pyrrolopyridines.
Caption: General workflow for cross-coupling synthesis.
Relevant Signaling Pathway: FGFR Inhibition
Many pyrrolopyridine derivatives function as kinase inhibitors. For instance, some act on the Fibroblast Growth Factor Receptor (FGFR), a pathway often dysregulated in cancer. A drug synthesized from a halogenated pyrrolopyridine can be designed to block this pathway.[8][9]
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide
The proper disposal of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this halogenated heterocyclic compound in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. Similar brominated pyridine compounds are classified as harmful or toxic if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation
Proper segregation is the most critical step in managing chemical waste. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[5][6][7]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, oxidizers, or aqueous waste.[5][7] Mixing waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[7]
Step 2: Container Management
Waste must be stored in appropriate containers to prevent leaks and spills.
-
Action: Use a container made of a material compatible with the chemical, such as the original container or a designated hazardous waste container.[7] The container must be in good condition, with a secure, tightly closing lid.[1][6]
-
Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area, away from heat, sparks, or open flames.[1][4] Ensure it is stored separately from incompatible materials like strong oxidizing agents and strong acids.[1][4]
Step 3: Labeling
Clear and accurate labeling is mandatory for all hazardous waste.
-
Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Action: Dispose of contaminated items such as gloves, absorbent pads, and weighing papers in a designated container for solid hazardous waste. This should also be treated as halogenated waste.[8]
Step 5: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[7] Collect the rinsate and dispose of it as halogenated hazardous waste along with the liquid waste.[7] After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]
Step 6: Final Disposal
The final disposal of the collected waste must be handled by professionals.
-
Action: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] The standard disposal method for this type of waste is high-temperature incineration at a permitted facility.[2][8]
Hazard Profile and Safety Data
The following table summarizes the hazard classifications for similar brominated heterocyclic compounds, which should be considered applicable to this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed. | [1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or irritation. | [1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for halogenated chemical waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ethz.ch [ethz.ch]
- 7. vumc.org [vumc.org]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, ensuring the protection of personnel and the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound due to its potential hazards, including skin, eye, and respiratory irritation. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 Compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consider double-gloving or using gloves with higher resistance to halogenated aromatic compounds (e.g., Viton® or laminate gloves). Always consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to control airborne particulates and vapors. | |
| Respirator | NIOSH-approved respirator with appropriate organic vapor/acid gas cartridges | Required if work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits. |
Glove Selection and Chemical Resistance
While nitrile gloves are commonly used in laboratory settings, their resistance to halogenated and aromatic hydrocarbons can be poor, leading to short breakthrough times. For handling this compound, it is crucial to select gloves that provide adequate protection.
| Glove Material | Resistance to Aromatic Hydrocarbons | Resistance to Halogenated Hydrocarbons | General Recommendation |
| Nitrile | Fair to Poor | Fair to Poor | Suitable for splash protection and incidental contact only. Gloves should be changed immediately upon contamination. |
| Neoprene | Good | Fair | Offers better resistance than nitrile for some chemicals; consult manufacturer data. |
| Viton® | Excellent | Excellent | Recommended for prolonged or immersive contact with halogenated aromatic compounds. |
| Laminate (e.g., Silver Shield®) | Excellent | Excellent | Provides broad-spectrum chemical resistance; can be used as an inner glove. |
Note: Breakthrough times can vary significantly based on glove thickness, manufacturer, and the specific chemical. Always consult the manufacturer's chemical resistance data for the specific gloves being used.
Experimental Protocols: Safe Handling and Disposal
Adherence to strict operational and disposal protocols is essential to minimize exposure and prevent environmental contamination.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling the compound, ensure all necessary PPE is donned correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
Use anti-static weigh paper or a tared container to weigh the solid compound.
-
Handle with care to minimize the generation of dust.
-
Use a spatula for all transfers.
-
-
Solution Preparation:
-
If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.
-
Keep the container capped when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Contaminated Materials
Chemical waste and contaminated materials associated with this compound must be treated as hazardous waste.[1]
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste stream.[1]
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1]
-
Utilize a licensed hazardous waste disposal service.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
